BMS-794833
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClF2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657662 | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174046-72-0 | |
| Record name | BMS-794833 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30657662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-794833 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to BMS-794833: A Dual ATP-Competitive Inhibitor of Met and VEGFR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-794833 is a potent, orally bioavailable small molecule that acts as an ATP-competitive inhibitor of both the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1][2][3][4] Dysregulation of these signaling pathways is a hallmark of many human cancers, contributing to tumor growth, proliferation, invasion, metastasis, and angiogenesis.[5][6] By simultaneously targeting these two critical pathways, this compound presents a promising therapeutic strategy for a range of solid tumors.[5][7] This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, detailed experimental protocols for its evaluation, and a visualization of the targeted signaling pathways.
Core Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the kinase domains of both Met and VEGFR2, preventing the phosphorylation and subsequent activation of their downstream signaling cascades. This dual inhibition disrupts key cellular processes essential for tumor progression.
Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in normal cellular functions such as embryonic development and tissue regeneration.[5] However, aberrant Met signaling is implicated in a wide variety of human malignancies.[5] Overexpression, mutation, or amplification of the c-Met gene can lead to uncontrolled cell proliferation, survival, motility, and invasion.[5]
dot
Caption: Simplified Met signaling pathway and the inhibitory action of this compound.
VEGFR2 Signaling Pathway
VEGFR2 is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[6] This process is critical for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[6] Inhibition of VEGFR2 signaling can effectively block tumor-associated angiogenesis.
dot
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adooq.com [adooq.com]
- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
In-Depth Technical Guide: BMS-794833 Target Profile and Kinase Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases critical in cancer progression. This document provides a comprehensive technical overview of its target profile, kinase selectivity, and the methodologies used for its characterization. Detailed experimental protocols and visual representations of the associated signaling pathways are presented to facilitate a deeper understanding of its mechanism of action.
Target Profile and Kinase Selectivity
This compound is a dual inhibitor of Met (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It also demonstrates potent inhibitory activity against other related kinases, including Ron, Axl, and Flt3.[2][4][5] The compound's inhibitory activity is summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| c-Met | 1.7 |
| VEGFR2 | 15 |
| Ron | <3 |
| Axl | <3 |
| Flt3 | <3 |
Data sourced from multiple suppliers and publications.[1][2][3][4]
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | IC50 (nM) |
| GTL-16 | c-Met | 39 |
GTL-16 is a human gastric carcinoma cell line with an amplified c-Met gene.[1][4]
Experimental Protocols
Radiometric Kinase Assay for c-Met and VEGFR2
This protocol outlines a radiometric filter binding assay to determine the in vitro kinase activity of c-Met and VEGFR2 in the presence of this compound.
Materials:
-
Recombinant human c-Met or VEGFR2 kinase
-
Peptide substrate (e.g., Poly (Glu, Tyr) 4:1 for general tyrosine kinases)
-
[γ-³³P]ATP
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
8% Trichloroacetic acid (TCA)
-
GF/C filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for 1 hour.[4]
-
Stop the reaction by adding 8% TCA.[4]
-
Transfer the reaction mixture to a GF/C filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
MTS Cell Proliferation Assay
This protocol describes the use of an MTS assay to determine the effect of this compound on the proliferation of GTL-16 cells.
Materials:
-
GTL-16 human gastric carcinoma cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTS reagent (containing an electron coupling reagent like PES)
-
Plate reader (spectrophotometer)
Procedure:
-
Seed GTL-16 cells into 96-well plates at a predetermined density and incubate for 24 hours.[4]
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for 72 hours.[4]
-
Measure the absorbance at 490 nm using a plate reader.[7][8]
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro kinase and cellular proliferation assays.
c-Met Signaling Pathway Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. cohesionbio.com [cohesionbio.com]
BMS-794833: A Potent Dual Inhibitor of c-Met and VEGFR2
A Technical Overview of Preclinical Data
BMS-794833 is a potent, ATP-competitive small molecule inhibitor targeting the receptor tyrosine kinases (RTKs) c-Met (also known as hepatocyte growth factor receptor or HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual inhibitory activity positions this compound as a compelling agent for investigation in oncology, as both the c-Met and VEGFR signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis. This technical guide provides an in-depth summary of the preclinical data on this compound, focusing on its inhibitory potency, cellular activity, and the underlying signaling pathways it modulates.
In Vitro Inhibitory Potency
This compound demonstrates high potency against its primary targets, c-Met and VEGFR2, with half-maximal inhibitory concentrations (IC50) in the low nanomolar range. The compound also exhibits significant activity against other related kinases.
| Target Kinase | IC50 (nM) |
| c-Met | 1.7[1][2][3] |
| VEGFR2 | 15[1][2][3] |
| Ron | <3[1][2] |
| Axl | <3[1][2] |
| Flt-3 | <3[1][2] |
Cellular Activity
In cellular assays, this compound effectively inhibits the proliferation of cancer cell lines that are dependent on c-Met signaling. Notably, in the GTL-16 gastric carcinoma cell line, which harbors an amplified and overexpressed c-Met gene, this compound shows potent anti-proliferative effects.[4]
| Cell Line | Cancer Type | IC50 (nM) |
| GTL-16 | Gastric Carcinoma | 39[2][3] |
| U2OS | Osteosarcoma | Lower than normal cells[5] |
| MG63 | Osteosarcoma | Lower than normal cells[5] |
Experimental Protocols
The following sections detail the methodologies employed to determine the in vitro potency and cellular activity of this compound.
Biochemical Kinase Assay (Radiometric)
The inhibitory activity of this compound against c-Met and other kinases is typically determined using a radiometric kinase assay. This method measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Workflow for Radiometric Kinase Assay
Caption: Workflow of a typical radiometric kinase assay.
Materials and Reagents:
-
Kinase: Baculovirus-expressed GST-Met kinase.[2]
-
Substrate: Poly(Glu, Tyr) 4:1.[2]
-
ATP: Unlabeled ATP and γ-³²P-ATP.[2]
-
Reaction Buffer (1x): 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA.[2]
-
Stop Solution: Trichloroacetic acid (TCA).[2]
-
Filter Plates: GF/C filter plates.[2]
Procedure:
-
The kinase, substrate, and various concentrations of this compound are combined in the reaction buffer.
-
The reaction is initiated by the addition of a mixture of unlabeled ATP and γ-³²P-ATP.
-
The reaction mixture is incubated at 30°C for a defined period (e.g., 1 hour).[2]
-
The reaction is terminated by the addition of TCA, which precipitates the proteins and substrate.[2]
-
The reaction mixture is transferred to a filter plate, where the substrate is captured.
-
The filter plate is washed to remove unincorporated γ-³²P-ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.
Cellular Proliferation Assay (MTS/CCK8)
The effect of this compound on the proliferation of cancer cell lines is commonly assessed using tetrazolium-based colorimetric assays such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CCK-8 (Cell Counting Kit-8). These assays measure the metabolic activity of viable cells.
Workflow for Cellular Proliferation Assay
Caption: General workflow for a cell proliferation assay.
Materials and Reagents:
-
Cell Line: GTL-16 human gastric carcinoma cells.[2]
-
Culture Medium: Appropriate cell culture medium supplemented with fetal calf serum.
-
Compound: this compound dissolved in DMSO and diluted in culture medium.[2]
-
Assay Reagent: MTS or CCK-8 solution.
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.[2]
-
The culture medium is replaced with fresh medium containing various concentrations of this compound.
-
The cells are incubated with the compound for a specified duration, typically 72 hours.[2]
-
Following the incubation period, the MTS or CCK-8 reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
IC50 values are determined by plotting the percentage of cell viability against the concentration of this compound.
Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by inhibiting the signaling cascades downstream of c-Met and VEGFR2.
c-Met Signaling Pathway
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and signaling molecules. This leads to the activation of several key downstream pathways that promote cell proliferation, survival, migration, and invasion. This compound, by blocking the kinase activity of c-Met, prevents the initiation of these signaling cascades.
Simplified c-Met Signaling Pathway
Caption: Inhibition of c-Met signaling by this compound.
VEGFR2 Signaling Pathway
VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels. Its ligand, VEGF-A, stimulates endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound can disrupt the tumor blood supply, thereby impeding tumor growth. A recent study has also implicated the VEGFR/Ras/CDK2 pathway in the context of overcoming resistance to other therapies in osteosarcoma, suggesting a broader role for VEGFR inhibition by this compound.[5]
Simplified VEGFR2 Signaling Pathway
Caption: Inhibition of VEGFR2 signaling by this compound.
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cellosaurus cell line GTL-16 (CVCL_7668) [cellosaurus.org]
- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-794833: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-794833 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, with primary activity against c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2] This dual inhibitory action allows it to concurrently target tumor growth, proliferation, and angiogenesis. This document provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and relevant experimental protocols for this compound, intended to serve as a comprehensive resource for researchers in oncology and drug discovery.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its structure is formally named N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide.[1]
Chemical Structure:
Image Credit: MedChemExpress
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C23H15ClF2N4O3 | [3] |
| Molecular Weight | 468.84 g/mol | [3] |
| IUPAC Name | N-[4-[(2-amino-3-chloro-4-pyridinyl)oxy]-3-fluorophenyl]-5-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-pyridinecarboxamide | [2] |
| CAS Number | 1174046-72-0 | [3] |
| SMILES | ClC1=C(OC2=CC=C(NC(C3=CNC=C(C4=CC=C(F)C=C4)C3=O)=O)C=C2F)C=CN=C1N | [3] |
| InChI Key | PDYXPCKITKHFOZ-UHFFFAOYSA-N | |
| Appearance | White to off-white solid | [3] |
| Solubility | DMSO: ≥ 100 mg/mL (213.29 mM) | [3] |
| DMF: 17 mg/mL | [4] |
Mechanism of Action and Signaling Pathways
This compound functions as a dual inhibitor of c-Met and VEGFR2, two key receptor tyrosine kinases involved in oncogenesis and angiogenesis. By binding to the ATP-binding pocket of these kinases, it prevents their phosphorylation and subsequent activation of downstream signaling cascades.
The inhibition of the c-Met (Hepatocyte Growth Factor Receptor) pathway disrupts signaling that leads to cell proliferation, migration, and invasion. The concurrent inhibition of VEGFR2 blocks the signaling initiated by Vascular Endothelial Growth Factor (VEGF), a critical driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
Recent studies have also indicated that this compound can affect the VEGFR/Ras/CDK2 pathway, suggesting a role in overcoming resistance to other tyrosine kinase inhibitors like anlotinib in osteosarcoma.[5]
Signaling Pathway Inhibition Diagram
Caption: Inhibition of c-Met and VEGFR2 by this compound blocks key oncogenic signaling pathways.
Biological Activity
This compound demonstrates potent inhibitory activity against a panel of kinases, with particularly low IC50 values for c-Met and VEGFR2.
In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Source |
| c-Met | 1.7 | [1][3][4] |
| VEGFR2 | 15 | [1][3][4] |
| Ron | < 3 | [1][4] |
| Axl | < 3 | [1][4] |
| Flt3 | < 3 | [1][4] |
Cell-Based Activity
In cellular assays, this compound effectively inhibits the proliferation of tumor cell lines that are dependent on c-Met signaling. For instance, in the GTL-16 gastric carcinoma cell line, which is characterized by c-Met receptor activation, this compound exhibits an IC50 of 39 nM.[3]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for determining the in vitro inhibitory activity of this compound against a target kinase.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for determining the IC50 of this compound against a target kinase.
Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: A typical buffer may contain 20 mM Tris-HCl (pH 7.4), 1 mM MnCl2, and 1 mM DTT.
-
Substrate: A suitable substrate for the specific kinase is used (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases).
-
ATP Solution: A stock solution of ATP is prepared, and for the reaction, it is mixed with a radioactive ATP analog (e.g., [γ-33P]ATP or [γ-32P]ATP).[1]
-
This compound: A stock solution is prepared in DMSO and serially diluted to the desired concentrations.
-
-
Kinase Reaction:
-
The kinase, substrate, and buffer are combined in a reaction vessel.
-
Varying concentrations of this compound (or DMSO for control) are added to the reaction mixture.
-
The reaction is initiated by the addition of the ATP solution.
-
The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[1]
-
-
Termination and Detection:
-
The reaction is stopped, often by the addition of an acid such as trichloroacetic acid (TCA), which precipitates the substrate and any phosphorylated product.[1]
-
The precipitate is collected on a filter membrane.
-
The membrane is washed to remove any unincorporated radiolabeled ATP.
-
The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the control (DMSO).
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
This protocol describes a common method to assess the effect of this compound on the proliferation of cancer cell lines.
Experimental Workflow for Cell Proliferation Assay
Caption: A standard workflow for evaluating the anti-proliferative effects of this compound.
Methodology:
-
Cell Culture:
-
The chosen cancer cell line (e.g., GTL-16) is cultured in appropriate media and conditions.
-
Cells are harvested and seeded into a 96-well microtiter plate at a predetermined density.
-
The plate is incubated for 24 hours to allow the cells to adhere.[3]
-
-
Compound Treatment:
-
A stock solution of this compound in DMSO is diluted in culture medium to achieve the desired final concentrations.
-
The culture medium in the wells is replaced with the medium containing the various concentrations of this compound. A control group with DMSO-containing medium is also included.
-
The plate is incubated for a specified period, typically 72 hours.[3]
-
-
MTS Assay:
-
Following the incubation period, an MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent solution is added to each well.
-
The plate is incubated for 1-4 hours, during which viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
The absorbance of the formazan solution is measured using a microplate reader at a wavelength of approximately 490 nm.
-
-
Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing only medium and the MTS reagent.
-
The percentage of cell viability is calculated for each concentration of this compound relative to the control (DMSO-treated) cells.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This compound is a potent dual inhibitor of c-Met and VEGFR2 with significant anti-proliferative and anti-angiogenic potential. Its well-defined chemical structure and properties, combined with its demonstrated biological activity, make it a valuable tool for cancer research and a candidate for further therapeutic development. The experimental protocols provided herein offer a foundation for researchers to investigate its efficacy and mechanism of action in various preclinical models.
References
BMS-794833 CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification
| Identifier | Value |
| CAS Number | 1174046-72-0[1][2][3][4][5][6] |
| Molecular Formula | C23H15ClF2N4O3[2][3][4][6][7] |
Biochemical Activity and Selectivity
BMS-794833 is a potent, ATP-competitive inhibitor primarily targeting the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases. It also demonstrates significant inhibitory activity against other receptor tyrosine kinases, including Ron, Axl, and Flt3.
| Target | IC50 (nM) |
| c-Met | 1.7[1][2][4] |
| VEGFR2 | 15[1][2][4] |
| Ron | <3[6] |
| Axl | <3[6] |
| Flt-3 | <3[6] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
The compound exhibits high selectivity for these kinases, having been tested against a panel of over 200 other receptor and non-receptor tyrosine kinases as well as serine/threonine kinases.[6]
Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by concurrently blocking critical signaling pathways involved in tumor angiogenesis, proliferation, and metastasis. The primary pathways inhibited are those mediated by c-Met and VEGFR2. The binding of their respective ligands, Hepatocyte Growth Factor (HGF) and Vascular Endothelial Growth Factor (VEGF), triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades. This compound prevents this initial phosphorylation step.
Experimental Protocols
Cell Proliferation Assay
This protocol outlines the methodology to assess the in vitro efficacy of this compound on tumor cell lines with activated c-Met signaling.
Objective: To determine the concentration of this compound required to inhibit the proliferation of the GTL-16 human gastric carcinoma cell line by 50% (IC50).
Materials:
-
GTL-16 human gastric carcinoma cell line
-
96-well microtiter plates
-
Culture medium with 0.5% fetal calf serum
-
This compound
-
Cell proliferation reagent (e.g., MTS, WST-1)
-
Incubator (37°C, 5% CO2, 95% air, 100% relative humidity)
Procedure:
-
Cell Seeding: Plate GTL-16 cells in 96-well microtiter plates in a culture medium containing 0.5% fetal calf serum.
-
Pre-incubation: Incubate the plates for 24 hours under standard cell culture conditions.
-
Compound Treatment: Add varying concentrations of this compound to the wells.
-
Incubation: Incubate the treated cells for an additional 72 hours.
-
Growth Inhibition Assessment: Measure cell proliferation using a suitable reagent and calculate the growth inhibition for each concentration.[4]
Results: The IC50 value for this compound in the GTL-16 cell line was determined to be 39 nM.[1][2][4][6]
In Vivo Tumor Xenograft Model
This protocol describes the methodology for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Objective: To assess the in vivo efficacy of orally administered this compound on the growth of U87 glioblastoma tumors in mice.
Materials:
-
Immunocompromised mice
-
U87 human glioblastoma cells
-
This compound
-
Vehicle for oral administration
Procedure:
-
Tumor Implantation: Subcutaneously implant U87 glioblastoma cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to establish and reach a predetermined size.
-
Treatment: Orally administer this compound at a dose of 25 mg/kg.
-
Monitoring: Monitor tumor growth and the general health of the animals over the course of the study.
Results: Administration of this compound at 25 mg/kg resulted in complete tumor stasis in the U87 glioblastoma model.[2][6] In a separate human gastric tumor xenograft model, the compound exhibited greater than 50% tumor growth inhibition for at least one tumor doubling time without significant toxicity over 14 days.[4]
References
Discovery and synthesis of BMS-794833
An In-depth Technical Guide to the Discovery and Synthesis of BMS-794833
Introduction
This compound, chemically known as N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide, is a potent, ATP-competitive, dual inhibitor of the c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1][2][3] It also demonstrates significant inhibitory activity against other related kinases such as Ron, Axl, and Flt3.[2][3][4] The dual inhibition of c-Met and VEGFR2, key drivers of tumor growth, angiogenesis, and metastasis, makes this compound a compound of significant interest in oncology research.[5] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound.
Discovery
This compound was first disclosed in patent literature, specifically WO2009094417, as part of a series of 4-pyridinone compounds developed for the treatment of cancer.[1][2] The discovery process likely involved the screening and optimization of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides to identify potent and selective Met kinase inhibitors.[6][7] This class of compounds was designed to interact with the ATP-binding pocket of the kinases.[8] Further structure-activity relationship (SAR) studies led to the identification of this compound with its specific substitution pattern conferring potent dual activity against both c-Met and VEGFR2. A prodrug, BMS-817378, was later developed to improve the pharmaceutical properties of this compound for clinical evaluation.[3][9]
Mechanism of Action
This compound functions as a Type II kinase inhibitor, binding to the ATP-binding site and an adjacent allosteric back pocket of the kinase domain.[8][10] This mode of binding stabilizes an inactive conformation of the kinase, preventing autophosphorylation and subsequent activation of downstream signaling pathways.
The primary targets of this compound are c-Met (also known as Hepatocyte Growth Factor Receptor or HGFR) and VEGFR2.
-
c-Met Pathway: The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of downstream pathways like RAS/MAPK and PI3K/Akt, which promote cell proliferation, survival, and migration.
-
VEGFR2 Pathway: VEGFR2 is a key mediator of angiogenesis. Its activation by VEGF leads to endothelial cell proliferation, migration, and survival, crucial for the formation of new blood vessels that supply tumors with nutrients and oxygen.
By inhibiting both these pathways, this compound can exert a potent anti-tumor effect by simultaneously curbing tumor cell growth and cutting off its blood supply. Recent studies have also shown that this compound can target the VEGFR/Ras/CDK2 pathway to overcome drug resistance in certain cancers.[5][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily | Scilit [scilit.com]
- 8. researchgate.net [researchgate.net]
- 9. metatinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Interaction of BMS-794833 with the ATP-Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with primary activity against c-Met and VEGFR2. This technical guide provides a comprehensive overview of the interaction of this compound with the ATP-binding pocket of its target kinases. It includes a detailed summary of its inhibitory activity, a description of the experimental protocols used for its characterization, and a visualization of the relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction
This compound is a small molecule inhibitor that has demonstrated significant potential in preclinical studies and has been investigated in clinical trials as a prodrug (BMS-817378) for the treatment of advanced solid tumors. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of several key oncogenic drivers, including c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3] Dysregulation of these signaling pathways is implicated in tumor growth, angiogenesis, and metastasis. Understanding the precise molecular interactions of this compound within the ATP-binding pocket is crucial for optimizing its therapeutic application and for the development of next-generation kinase inhibitors.
Quantitative Inhibitory Activity
This compound exhibits potent inhibitory activity against a range of kinases. The following tables summarize the key quantitative data from in vitro kinase and cellular assays.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type | Reference |
| c-Met | 1.7 | - | Radiometric | [1][2] |
| VEGFR2 | 15 | - | Radiometric | [1][2] |
| Ron | < 3 | - | Not Specified | [1][3] |
| Axl | < 3 | - | Not Specified | [1][3] |
| Flt3 | < 3 | - | Not Specified | [1][3] |
| MERTK | 28.7 (at 30 µM ATP) | 22.4 | HTRF | [4] |
| MERTK | 129.9 (at 1 mM ATP) | - | HTRF | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (nM) | Assay Type | Target Pathway | Reference |
| GTL-16 (gastric carcinoma) | 39 | MTS Assay | c-Met | [1][5] |
Interaction with the ATP-Binding Pocket
The primary mechanism of action of this compound is its direct competition with ATP for binding to the kinase domain. X-ray crystallography studies of this compound in complex with MERTK have provided detailed insights into its binding mode, which is likely representative of its interaction with other target kinases.
This compound functions as a Type II inhibitor , binding to the inactive "DFG-out" conformation of the kinase.[6] This mode of inhibition involves the occupation of both the canonical ATP-binding site and an adjacent allosteric "back pocket."[7]
Key interactions observed in the MERTK co-crystal structure include:
-
Hydrogen Bonds: The amine and imine groups of the 3-chloropyridin moiety of this compound form hydrogen bonds with the main chain of Met674 in the ATP-binding site. Additionally, two oxygen atoms in the 4-oxo-1,4-dihydropyridine-3-carboxamide group form hydrogen bonds with the side chain of Lys619 and the main chain amine of Asp741 in the allosteric back pocket.[7]
-
Hydrophobic Interactions: Three benzene ring moieties of this compound (3-chloropyridin-2-amine, 1-fluoro-2-methoxybenzene, and fluorobenzene) engage in hydrophobic interactions with residues within the allosteric back pocket.[7]
This dual engagement of the ATP site and the back pocket stabilizes the inactive conformation of the kinase, preventing its activation and downstream signaling.
Diagram of this compound interaction with the kinase domain.
Experimental Protocols
This section details the methodologies employed to characterize the interaction and activity of this compound.
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a radiometric assay used to determine the IC50 values of this compound against c-Met.
-
Materials:
-
Baculovirus expressed GST-Met kinase
-
20 mM Tris-HCl (pH 7.4)
-
1 mM MnCl₂
-
1 mM DTT
-
0.1 mg/mL BSA
-
0.1 mg/mL poly(Glu, Tyr) 4:1
-
1 µM ATP
-
0.2 µCi γ-³²P-ATP
-
This compound (dissolved in DMSO)
-
8% Trichloroacetic acid (TCA)
-
GF/C filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction solution containing GST-Met kinase, Tris-HCl, MnCl₂, DTT, BSA, and poly(Glu, Tyr) substrate.
-
Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and γ-³²P-ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding 8% TCA.
-
Collect the TCA precipitates onto GF/C filter plates using a harvester.
-
Quantify the incorporated radioactivity using a liquid scintillation counter.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
-
Workflow for the in vitro radiometric kinase inhibition assay.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This is a general protocol for an HTRF kinase assay, as was used to determine the Ki and IC50 of this compound against MERTK.[4]
-
Principle: HTRF assays measure the phosphorylation of a substrate by a kinase through a FRET-based detection method. A europium cryptate-labeled antibody specific for the phosphorylated substrate acts as the donor, and a second acceptor fluorophore (e.g., XL665) coupled to the substrate is used. Phosphorylation brings the donor and acceptor into proximity, resulting in a FRET signal.
-
General Procedure:
-
Dispense the kinase and a biotinylated substrate into a microplate.
-
Add varying concentrations of the inhibitor (this compound).
-
Initiate the reaction by adding ATP.
-
Incubate to allow for phosphorylation.
-
Stop the reaction and add the detection reagents: europium cryptate-labeled anti-phospho-substrate antibody and streptavidin-XL665.
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths.
-
Calculate the ratio of the acceptor to donor emission to determine the extent of phosphorylation and inhibitor activity.
-
X-ray Crystallography of MERTK-BMS-794833 Complex
This protocol outlines the key steps for obtaining the co-crystal structure of MERTK with this compound.[6]
-
Protein Expression and Purification: The MERTK kinase domain is expressed and purified.
-
Co-crystallization:
-
The purified MERTK kinase domain (at 25 mg/mL) is incubated with a 2 mM solution of this compound for 2 hours on ice to form the complex.
-
Crystallization is achieved using the seeding method.
-
Crystals are grown and then transferred to a cryoprotectant solution containing 0.1 M Tris-HCl pH 8.5, 2.5 M NaCl, 20% DMSO, and 10 mM this compound.
-
-
Data Collection and Structure Determination:
-
X-ray diffraction data are collected from the cryo-cooled crystals.
-
The structure is solved by molecular replacement and refined to yield the final atomic model of the MERTK-BMS-794833 complex.[6]
-
Cellular Proliferation Assay (MTS Assay)
This protocol was used to determine the IC50 of this compound in the GTL-16 gastric carcinoma cell line.
-
Materials:
-
GTL-16 cells
-
96-well microtiter plates
-
Culture medium with 0.5% fetal calf serum
-
This compound (dissolved in DMSO and diluted in culture medium)
-
MTS reagent
-
-
Procedure:
-
Seed GTL-16 cells in 96-well plates and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound for 72 hours.
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength to determine the number of viable cells.
-
Calculate the percentage of growth inhibition and determine the IC50 value.[1][5]
-
Signaling Pathways
This compound exerts its anti-tumor effects by inhibiting key signaling pathways downstream of its target kinases.
c-Met Signaling Pathway
The c-Met receptor, upon binding its ligand HGF, dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. This compound blocks the initial phosphorylation event, thereby inhibiting the entire downstream cascade.
Inhibition of the c-Met signaling pathway by this compound.
VEGFR2 Signaling Pathway
VEGF binding to VEGFR2 on endothelial cells triggers receptor dimerization and autophosphorylation, activating pathways such as the PLCγ/PKC/MAPK and PI3K/AKT pathways. These pathways are critical for angiogenesis, promoting endothelial cell proliferation, migration, and survival. By inhibiting VEGFR2, this compound can suppress tumor angiogenesis. In osteosarcoma, this compound has been shown to target the VEGFR/Ras/CDK2 pathway.[8]
Inhibition of the VEGFR2 signaling pathway by this compound.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor that effectively binds to the ATP-binding pocket of key oncogenic drivers, including c-Met and VEGFR2. Its classification as a Type II inhibitor, engaging both the ATP site and an allosteric back pocket, contributes to its high potency and specificity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other kinase inhibitors. A thorough understanding of its molecular interactions and its effects on critical signaling pathways is essential for its further development and for the design of novel anti-cancer therapeutics.
References
- 1. selleckchem.com [selleckchem.com]
- 2. adooq.com [adooq.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Preclinical Profile of BMS-794833: A Dual Inhibitor of c-Met and VEGFR2
An In-Depth Technical Guide
Introduction
BMS-794833 is a potent, ATP-competitive small molecule inhibitor that demonstrates significant activity against both the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. These two signaling pathways are critical drivers of tumor growth, proliferation, angiogenesis, and metastasis, making them compelling targets for cancer therapy. This technical guide provides a comprehensive overview of the preclinical data available for this compound, detailing its in vitro and in vivo activity, mechanism of action, and the experimental methodologies employed in its evaluation.
Mechanism of Action
This compound functions as a dual inhibitor, targeting the ATP-binding sites of both c-Met and VEGFR2 kinases. This inhibition blocks the phosphorylation and subsequent activation of these receptors, thereby disrupting their downstream signaling cascades. The simultaneous inhibition of both pathways is believed to offer a more comprehensive anti-tumor effect compared to agents that target either pathway individually.[1][2][3]
Quantitative Data Summary
The preclinical activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data obtained in these evaluations.
Table 1: In Vitro Kinase and Cell Line Inhibition
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| c-Met | Kinase Assay | 1.7 | [4][5] |
| VEGFR2 | Kinase Assay | 15 | [4][5] |
| Ron | Kinase Assay | < 3 | [4][5] |
| Axl | Kinase Assay | < 3 | [4][5] |
| Flt3 | Kinase Assay | < 3 | [4][5] |
| GTL-16 (Gastric Carcinoma) | Cell Proliferation | 39 | [5] |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Dose | Observation | Reference |
| GTL-16 (Human Gastric Carcinoma) | Not Specified | > 50% Tumor Growth Inhibition (TGI) for at least one tumor doubling time | [5] |
| U87 (Human Glioblastoma) | 25 mg/kg | Complete tumor stasis | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments involving this compound.
In Vitro Kinase Assay
The inhibitory activity of this compound against various kinases was determined using a radiometric assay.
-
Enzyme Source: Baculovirus expressed GST-Met kinase.[5]
-
Reaction Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM MnCl₂, 1 mM DTT, 0.1 mg/mL BSA.[5]
-
Substrates: 0.1 mg/mL poly(Glu, Tyr) 4:1, 1 µM ATP, and 0.2 µCi γ-³²P-ATP.[5]
-
Procedure:
-
The reaction mixture containing the kinase, buffer, and substrates was incubated with varying concentrations of this compound.
-
Reactions were incubated at 30°C for 1 hour.[5]
-
The reaction was terminated by the addition of 8% trichloroacetic acid (TCA).[5]
-
TCA precipitates were collected onto GF/C filter plates.[5]
-
The amount of incorporated radioactivity was quantified using a liquid scintillation counter to determine the extent of kinase inhibition and calculate the IC50 values.[5]
-
Cell Proliferation Assay (GTL-16)
The effect of this compound on the proliferation of the GTL-16 human gastric carcinoma cell line, which is known to be activated by the Met receptor, was assessed using an MTS assay.
-
Cell Seeding: GTL-16 cells were seeded into 96-well plates and incubated for 24 hours.[5]
-
Compound Preparation: this compound was dissolved in DMSO to a stock concentration of 10 mM and subsequently diluted with culture medium to the desired final concentrations.[5]
-
Treatment: Cells were treated with varying concentrations of this compound for 72 hours.[5]
-
Measurement: An MTS assay was used to measure cell viability and determine the IC50 for cell growth inhibition.[5]
In Vivo Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in human tumor xenograft models in immunodeficient mice.
-
GTL-16 Gastric Carcinoma Model:
-
U87 Glioblastoma Model:
-
Treatment: A dose of 25 mg/kg of this compound was administered.
-
Observation: The treatment resulted in complete tumor stasis.[5]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathways affected by this compound and a general workflow for preclinical kinase inhibitor evaluation.
Diagram 1: this compound Mechanism of Action on c-Met and VEGFR2 Signaling
Caption: Inhibition of c-Met and VEGFR2 signaling by this compound.
Diagram 2: Preclinical Kinase Inhibitor Evaluation Workflow
Caption: A generalized workflow for preclinical kinase inhibitor development.
Diagram 3: VEGFR/Ras/CDK2 Signaling Axis in Osteosarcoma
A recent study has implicated the VEGFR/Ras/CDK2 pathway in the context of anlotinib resistance in osteosarcoma, where this compound showed synergistic effects.[5]
References
- 1. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress of Small Molecule VEGFR/c-Met Inhibitors as Anticancer Agents (2016–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of BMS-794833 on Tumor-Associated Macrophages: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-794833, a multi-targeted kinase inhibitor, has demonstrated significant potential in modulating the tumor microenvironment by reprogramming tumor-associated macrophages (TAMs). Contrary to its initial development as a dual inhibitor of c-MET and VEGFR2, its profound effects on TAMs stem from a polypharmacological mechanism, independent of its primary targets. This technical guide synthesizes the current understanding of this compound's impact on TAM polarization, function, and underlying signaling pathways, providing a comprehensive resource for researchers in oncology and immunology. The document details experimental methodologies, presents quantitative data in a structured format, and visualizes complex biological processes to facilitate a deeper understanding of this compound's immunomodulatory properties.
Introduction
Tumor-associated macrophages are a critical component of the tumor microenvironment, playing a dichotomous role in cancer progression. While classically activated (M1) macrophages exhibit anti-tumoral functions, alternatively activated (M2) macrophages, which are more prevalent in established tumors, promote tumor growth, angiogenesis, and immunosuppression.[1][2][3] Consequently, strategies to reprogram pro-tumoral M2 TAMs towards an anti-tumoral M1 phenotype represent a promising therapeutic avenue. This compound has emerged as a potent agent in this regard, capable of shifting the balance from an immunosuppressive to an inflammatory microenvironment.[4]
Mechanism of Action: A Polypharmacological Approach
The inhibitory effect of this compound on TAM polarization is not mediated by its primary targets, c-MET and VEGFR2, but rather through its influence on a constellation of other signaling pathways.[4] This multi-targeted nature allows for a more robust reprogramming of TAMs, as targeting a single pathway has shown minimal effect on their polarization state.[4] The key pathways modulated by this compound in TAMs include:
-
Focal Adhesion Kinase (FAK) [4]
-
SRC Family Kinases [4]
-
Signal Transducer and Activator of Transcription 3 (STAT3) [4]
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK) [4]
-
Myeloid-epithelial-reproductive tyrosine kinase (MERTK) [5][6]
By concurrently inhibiting these pathways, this compound effectively blocks the pro-tumoral programming of TAMs and promotes a pro-inflammatory phenotype.[4]
A significant aspect of this compound's mechanism is its direct inhibition of MERTK, a receptor tyrosine kinase crucial for efferocytosis—the process by which apoptotic cells are cleared.[5][6] Cancer cells exploit efferocytosis by TAMs to evade immune detection.[5] this compound acts as a type II inhibitor of MERTK, binding to its ATP-binding pocket and an allosteric back pocket, thereby rendering it inactive.[5][6] This inhibition of MERTK-dependent efferocytosis by this compound represents a key mechanism for overcoming cancer immune tolerance.[5]
Quantitative Effects on TAMs
The reprogramming of TAMs by this compound is evidenced by quantifiable changes in their phenotype and function. These changes include alterations in cell surface marker expression and a shift in the cytokine secretion profile from an anti-inflammatory to a pro-inflammatory state.
Table 1: Effect of this compound on TAM Surface Marker Expression
| Marker | Cell Type | Change with this compound | Implication | Reference |
| CD68 | THP-1 derived TAMs | Decreased | Inhibition of full differentiation/polarization | [4] |
| CD14 | THP-1 derived TAMs | Decreased | Inhibition of monocyte to TAM differentiation | [4] |
| F4/80+Arg1+ | TAMs in vivo (4T1 tumors) | Decreased | Reduction in M2-like TAMs | [4] |
| F4/80+iNOS+ | TAMs in vivo (4T1 tumors) | Increased | Increase in M1-like TAMs | [4] |
Table 2: Effect of this compound on Cytokine Secretion by TAMs
| Cytokine | Type | Change with this compound | Implication | Reference |
| IL-4 | Anti-inflammatory | Suppressed | Shift from M2 polarization | [4] |
| IL-13 | Anti-inflammatory | Suppressed | Shift from M2 polarization | [4] |
| IL-10 | Anti-inflammatory | Suppressed | Reduction of immunosuppression | [4] |
| IL-6 | Pro-inflammatory | Enhanced | Promotion of inflammatory response | [4] |
| IL-8 | Pro-inflammatory | Enhanced | Promotion of inflammatory response | [4] |
| IL-27 | Pro-inflammatory | Enhanced | Promotion of anti-tumor immunity | [4] |
| MIP-1α/β | Pro-inflammatory | Enhanced | Chemoattraction of immune cells | [4] |
| CCL2 | Pro-inflammatory | Enhanced | Chemoattraction of immune cells | [4] |
| TNFα | Pro-inflammatory | Enhanced | Promotion of anti-tumor activity | [4] |
| IL-1β | Pro-inflammatory | Enhanced | Promotion of inflammatory response | [4] |
Experimental Protocols
The following section outlines the key experimental methodologies used to investigate the effects of this compound on TAMs.
In Vitro TAM Polarization Model
-
Cell Culture: The human monocyte cell line THP-1 is a commonly used model.[4]
-
Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). For example, cells can be treated with 100 nM PMA for 48 hours.[6]
-
TAM Polarization: Differentiated macrophages are polarized towards a pro-tumoral (M2-like) phenotype by culturing them in conditioned medium (CM) from cancer cell lines (e.g., 4T1 breast cancer cells) for 72 hours.[4]
-
This compound Treatment: this compound is added to the culture medium at the desired concentration (e.g., 7.5 μM) simultaneously with the cancer cell CM.[4]
-
Analysis: Following incubation, TAMs are analyzed for changes in morphology, gene expression, protein phosphorylation, and cytokine secretion.[4]
Western Blotting for Phosphorylated Proteins
-
Sample Preparation: TAMs treated with or without this compound are lysed, and protein concentrations are determined.[4]
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies specific for phosphorylated and total proteins of interest (e.g., p-FAK, FAK, p-SRC, SRC, p-STAT3, STAT3, p-p38, p38).[4]
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using a chemiluminescence detection system.[4]
-
Quantification: Signal intensities are quantified, and the log2 fold change of normalized signal intensity is calculated.[4]
In Vivo Tumor Growth Studies
-
Animal Model: Immunocompetent mouse models, such as BALB/c mice, are used.[4]
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., 4T1 or Py8119 breast cancer cells) is injected subcutaneously into the mice.[4]
-
Treatment Regimen: Once tumors are established, mice are treated with this compound (e.g., 25 mg/kg via intratumoral injections, biweekly) or a vehicle control.[4]
-
Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume. At the end of the experiment, tumors are excised and weighed.[4]
-
Immunohistochemistry: Tumors are processed for multiplex immunohistochemistry to analyze the infiltration and activation status of TAMs using antibodies against markers like F4/80 (pan-macrophage), Arg1 (M2), and iNOS (M1).[4]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound in TAMs and the general experimental workflows.
Caption: this compound signaling pathway in TAMs.
Caption: General experimental workflow.
Conclusion and Future Directions
This compound represents a compelling example of a polypharmacological agent that can effectively modulate the tumor immune microenvironment. Its ability to reprogram tumor-associated macrophages from a pro-tumoral to an anti-tumoral phenotype through the inhibition of multiple signaling pathways, including the crucial MERTK-mediated efferocytosis pathway, underscores its therapeutic potential. The quantitative data and experimental protocols detailed in this guide provide a solid foundation for further research into its clinical applications. Future studies should focus on identifying predictive biomarkers for patient response to this compound and exploring its efficacy in combination with other immunotherapies, such as checkpoint inhibitors, to achieve synergistic anti-tumor effects. The continued investigation of such multi-targeting agents is essential for the development of more effective cancer treatments that can overcome the complex immunosuppressive networks within the tumor microenvironment.
References
- 1. Tumor−associated macrophage polarization in the inflammatory tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Crosstalk Between Tumor-Associated Macrophages (TAMs) and Tumor Cells and the Corresponding Targeted Therapy [frontiersin.org]
- 3. roswellpark.org [roswellpark.org]
- 4. Polypharmacological reprogramming of tumor-associated macrophages towards an inflammatory phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BMS794833 inhibits macrophage efferocytosis by directly binding to MERTK and inhibiting its activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BMS-794833: An In Vitro Cell-Based Assay Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
BMS-794833 is a potent, ATP-competitive inhibitor of both Met (c-Met) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1] It also demonstrates inhibitory activity against other kinases such as Ron, Axl, and Flt3.[1] The dual inhibition of c-Met and VEGFR2, key drivers in tumor growth, angiogenesis, and metastasis, makes this compound a compound of significant interest in oncology research. These application notes provide detailed protocols for in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
The inhibitory activity of this compound has been quantified against its primary kinase targets and in cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target | Assay Type | IC50 Value |
| c-Met | Kinase Assay | 1.7 nM |
| VEGFR2 | Kinase Assay | 15 nM |
| Ron, Axl, Flt3 | Kinase Assay | <3 nM |
| GTL-16 cell line | Cell Proliferation | 39 nM |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol describes how to determine the effect of this compound on the viability of a cancer cell line, such as the GTL-16 gastric carcinoma cell line which is known to be dependent on c-Met signaling.
Materials:
-
GTL-16 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count GTL-16 cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubate the plate for 72 hours.[1]
-
-
MTS Assay:
-
After the 72-hour incubation, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only wells).
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.
-
c-Met Kinase Activity Assay (ADP-Glo™ Assay)
This protocol outlines a method to directly measure the inhibitory effect of this compound on c-Met kinase activity.
Materials:
-
Recombinant human c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in kinase buffer.
-
Prepare a solution of c-Met kinase in kinase buffer.
-
Prepare a solution of the substrate and ATP in kinase buffer.
-
-
Kinase Reaction:
-
Add 2.5 µL of the this compound dilutions to the wells of a 384-well plate. Include a DMSO-only control.
-
Add 5 µL of the c-Met kinase solution to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control).
-
Normalize the data to the DMSO control (representing 100% kinase activity).
-
Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis of c-Met and VEGFR2 Signaling
This protocol is for assessing the effect of this compound on the phosphorylation status of c-Met, VEGFR2, and their downstream signaling proteins.
Materials:
-
Cancer cell line expressing c-Met and/or VEGFR2 (e.g., GTL-16, HUVEC)
-
Complete culture medium
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
If studying ligand-induced phosphorylation, starve the cells in serum-free medium before treatment and then stimulate with HGF or VEGF.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) or the total form of the protein of interest.
-
Visualizations
Caption: Experimental workflow for in vitro characterization of this compound.
Caption: Simplified c-Met and VEGFR2 signaling pathways inhibited by this compound.
References
Application Notes and Protocols for BMS-794833 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BMS-794833, a potent dual inhibitor of c-Met and VEGFR2, in cell culture experiments. This document includes recommended concentrations for various cell lines, detailed protocols for key cellular assays, and visualizations of the targeted signaling pathways.
Introduction
This compound is a small molecule, ATP-competitive inhibitor of the receptor tyrosine kinases (RTKs) c-Met (also known as MET or hepatocyte growth factor receptor) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Dysregulation of the c-Met and VEGFR2 signaling pathways is a hallmark of many cancers, playing crucial roles in cell proliferation, survival, migration, invasion, and angiogenesis.[5][6][7] this compound also demonstrates inhibitory activity against other RTKs such as Ron, Axl, and Flt3.[2][4][8] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
Mechanism of Action
This compound exerts its effects by blocking the ATP-binding sites of c-Met and VEGFR2, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling cascades. The primary pathways affected include the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) pathways, which are critical for cell growth and survival.[7]
Data Presentation: Recommended Concentrations
The effective concentration of this compound can vary significantly depending on the cell line, the specific biological question being investigated, and the duration of the treatment. The following tables summarize the reported half-maximal inhibitory concentrations (IC50) and effective concentrations for this compound in various contexts.
Table 1: IC50 Values for this compound Against Kinase Targets
| Target | IC50 (nM) | Reference(s) |
| c-Met | 1.7 | [1][2][3][8] |
| VEGFR2 | 15 | [1][2][3][8] |
| Ron | <3 | [2][8] |
| Axl | <3 | [2][8] |
| Flt3 | <3 | [2][8] |
Table 2: Effective Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Effect | Reference(s) |
| GTL-16 | Gastric Carcinoma | Cell Proliferation (MTS) | IC50: 39 nM | 72 hours | Inhibition of cell growth | [1][2][3] |
| U87 | Glioblastoma | In vivo tumor growth | 25 mg/kg | 14 days | Complete tumor stasis | [1][4][8] |
| U2OS | Osteosarcoma | Cell Proliferation (CCK8) | 10 µM, 20 µM | 24 hours | Inhibition of proliferation | [9] |
| MG63 | Osteosarcoma | Cell Proliferation (CCK8) | 10 µM, 20 µM | 24 hours | Inhibition of proliferation | [9] |
| U2OS | Osteosarcoma | Apoptosis (Flow Cytometry) | 10 µM, 20 µM | 24 hours | Induction of apoptosis | [9] |
| MG63 | Osteosarcoma | Apoptosis (Flow Cytometry) | 10 µM, 20 µM | 24 hours | Induction of apoptosis | [9] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing BMS-794833 in a U87 Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of BMS-794833, a multi-targeted tyrosine kinase inhibitor, in a U87 glioblastoma xenograft model. This document outlines the underlying scientific rationale, experimental procedures, and expected outcomes for preclinical evaluation of this compound against glioblastoma.
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to therapy.[1][2][3][4][5] The receptor tyrosine kinases (RTKs) c-Met and AXL are frequently dysregulated in GBM and have been implicated in driving tumor progression, invasion, and resistance to conventional therapies.[6][7][8][9][10][11][12] this compound is a potent, orally bioavailable small molecule inhibitor that targets c-Met, AXL, and VEGFR2, among other kinases, making it a compelling candidate for investigation in glioblastoma.
The U87 MG cell line is a well-established and widely used model in glioblastoma research.[3] When implanted in immunocompromised mice, U87 cells form tumors that recapitulate key features of human GBM, providing a valuable in vivo platform for assessing the efficacy of novel therapeutic agents.
Principle of the Application
This protocol describes the use of this compound in a subcutaneous U87 glioblastoma xenograft mouse model to evaluate its anti-tumor activity. The primary endpoints of this application are the assessment of tumor growth inhibition, the elucidation of the targeted signaling pathways, and the establishment of a dose-response relationship.
Materials and Reagents
-
Cell Line: U87 MG (ATCC® HTB-14™)
-
Animals: Athymic Nude Mice (nu/nu), 6-8 weeks old
-
Reagents:
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
Experimental Protocols
Protocol 1: U87 Cell Culture and Preparation
-
Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For tumor implantation, harvest cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of serum-free DMEM and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Maintain cell viability above 95% as determined by trypan blue exclusion.
Protocol 2: U87 Xenograft Tumor Implantation
-
Acclimatize athymic nude mice for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Inject 100 µL of the U87 cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth.
Protocol 3: this compound Administration and Monitoring
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).
-
Administer this compound or vehicle control to the respective groups via oral gavage daily.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis.
Data Presentation
The following tables present representative data from a hypothetical study evaluating the efficacy of this compound in a U87 glioblastoma xenograft model.
Table 1: Effect of this compound on U87 Tumor Growth
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| This compound | 10 | 850 ± 120 | 32 |
| This compound | 25 | 550 ± 90 | 56 |
| This compound | 50 | 300 ± 75 | 76 |
Table 2: Effect of this compound on Mouse Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (g) ± SEM |
| Vehicle Control | - | +1.5 ± 0.5 |
| This compound | 10 | +1.2 ± 0.6 |
| This compound | 25 | +0.8 ± 0.7 |
| This compound | 50 | -0.5 ± 0.8 |
Signaling Pathways and Visualizations
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in glioblastoma pathogenesis, primarily the c-Met and AXL pathways.
c-Met Signaling Pathway
The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades including the PI3K/Akt and Ras/MAPK pathways, promoting cell proliferation, survival, and invasion.[10][13]
AXL Signaling Pathway
The AXL receptor tyrosine kinase, activated by its ligand Gas6, also plays a crucial role in glioblastoma by promoting cell survival, migration, and therapeutic resistance through pathways such as PI3K/Akt and NF-κB.[6][7][11]
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating this compound in the U87 xenograft model.
References
- 1. Glioblastoma preclinical models: Strengths and weaknesses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pre-Clinical Models and Potential Novel Therapies for Glioblastomas - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Evolution of Preclinical Models for Glioblastoma Modelling and Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. c-Met signaling induces a reprogramming network and supports the glioblastoma stem-like phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Overexpression of c-Met is Associated with Poor Prognosis in Glioblastoma Multiforme: A Systematic Review and Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C-MET overexpression and amplification in gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application of BMS-794833 in Osteosarcoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of BMS-794833 in osteosarcoma research. This compound is a potent, ATP-competitive inhibitor of both c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Recent preclinical studies have highlighted its potential in overcoming drug resistance in osteosarcoma, a primary malignant bone tumor with often poor prognosis, particularly in late-stage or resistant cases.[4]
Mechanism of Action in Osteosarcoma
This compound has demonstrated efficacy in sensitizing osteosarcoma cells to other therapeutic agents, such as the multi-target tyrosine kinase inhibitor anlotinib.[4] The primary mechanism of action in this context involves the targeting of the VEGFR/Ras/CDK2 signaling pathway.[4] By inhibiting this pathway, this compound can reverse anlotinib resistance, affect the epithelial-mesenchymal transition (EMT), and promote apoptosis in osteosarcoma cells.[4] In preclinical models, the combination of this compound and anlotinib has shown a synergistic therapeutic effect against osteosarcoma.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 Value | Cell Line | Reference |
| c-Met | 1.7 nM | Biochemical Assay | [1][2][3] |
| VEGFR2 | 15 nM | Biochemical Assay | [1][2][3] |
| Ron | <3 nM | Biochemical Assay | [1] |
| Axl | <3 nM | Biochemical Assay | [1] |
| Flt3 | <3 nM | Biochemical Assay | [1] |
| GTL-16 (gastric carcinoma) | 39 nM | Cell-based Assay | [1][3] |
Table 2: Preclinical Efficacy of this compound in Combination with Anlotinib in Osteosarcoma
| Experimental Model | Treatment | Key Findings | Reference |
| Anlotinib-resistant osteosarcoma cells (in vitro) | This compound | Significantly improved sensitivity to anlotinib. | [4] |
| Osteosarcoma xenograft (in vivo) | This compound + Anlotinib | Synergistic therapeutic effects and tumor growth inhibition. | [4] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action and a typical experimental workflow for investigating this compound in osteosarcoma.
Detailed Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of this compound in osteosarcoma research, based on methodologies reported in the literature.[4]
Protocol 1: Cell Viability Assay (CCK-8)
This protocol is for determining the effect of this compound on the viability and drug sensitivity of osteosarcoma cell lines.
Materials:
-
Osteosarcoma cell lines (e.g., U2OS, MG-63)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound
-
Anlotinib
-
DMSO (vehicle control)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Seed osteosarcoma cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound and/or anlotinib in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of the drugs. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plates for an additional 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Western Blot Analysis
This protocol is for analyzing the protein expression levels of the VEGFR/Ras/CDK2 pathway components.
Materials:
-
Osteosarcoma cells treated as described above
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-VEGFR, anti-Ras, anti-CDK2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control.
Protocol 3: In Vivo Osteosarcoma Xenograft Model
This protocol describes the establishment and treatment of an osteosarcoma xenograft model in mice.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Osteosarcoma cells (e.g., U2OS)
-
PBS
-
Matrigel (optional)
-
This compound
-
Anlotinib
-
Vehicle solution
-
Calipers
Procedure:
-
Harvest osteosarcoma cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When the tumor volume reaches approximately 50-100 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, anlotinib, combination).
-
Administer the treatments as per the desired schedule (e.g., oral gavage daily).
-
Measure the tumor dimensions with calipers every 3-4 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
These protocols provide a framework for investigating the application of this compound in osteosarcoma research. Researchers should optimize the specific conditions based on their experimental setup and cell lines used.
References
- 1. researchgate.net [researchgate.net]
- 2. The role and research progress of the MET signalling pathway in targeted therapy for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Angiogenesis and VEGFR Signaling with BMS-794833
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-794833 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases, primarily targeting c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3][4] Its ability to simultaneously block these key drivers of tumor growth, invasion, and angiogenesis makes it a valuable tool for cancer research and drug development.[5] These application notes provide detailed protocols and data for utilizing this compound to investigate angiogenesis and VEGFR signaling pathways in preclinical research settings.
This compound also demonstrates inhibitory activity against other kinases such as Ron, Axl, and Flt3.[1][2][3][6] This multi-targeted profile allows for the exploration of complex signaling networks involved in cancer progression and resistance to therapy.[5][7]
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory activity of this compound against various kinases and cell lines.
| Target | IC50 (nM) | Cell Line | IC50 (nM) |
| c-Met | 1.7[1][2][3][4][6] | GTL-16 (gastric carcinoma) | 39[3][4][6] |
| VEGFR2 | 15[1][2][3][4][6] | ||
| Ron | <3[1][2][3] | ||
| Axl | <3[1][2][3] | ||
| Flt3 | <3[1][2][3] |
In Vivo Efficacy of this compound
| Xenograft Model | Dose | Effect |
| GTL-16 (gastric carcinoma) | 25 mg/kg | Tumor stasis[6] |
| U87 (glioblastoma) | 25 mg/kg | Tumor stasis[6] |
Signaling Pathway and Experimental Workflow
VEGFR2 Signaling Pathway Inhibition by this compound
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
Experimental Workflow for Evaluating Anti-Angiogenic Effects
Caption: Workflow for assessing the anti-angiogenic activity of this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of this compound against VEGFR2 and other kinases.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
This compound (dissolved in DMSO)
-
ATP, γ-32P-ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 1 mM MnCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well filter plates
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and this compound dilution.
-
Initiate the reaction by adding a mixture of ATP and γ-32P-ATP.
-
Incubate the reaction at 30°C for 1 hour.[3]
-
Stop the reaction by adding 8% TCA.[3]
-
Transfer the reaction mixture to a filter plate to capture the precipitated substrate.
-
Wash the filter plate to remove unincorporated γ-32P-ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Proliferation Assay (MTS/CCK8)
Objective: To evaluate the effect of this compound on the proliferation of endothelial or tumor cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant tumor cell line (e.g., GTL-16)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTS or CCK8 reagent
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[3][4]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Add MTS or CCK8 reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Endothelial Cell Tube Formation Assay
Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel (or other basement membrane extract)
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.
-
Seed the HUVECs onto the Matrigel-coated wells.
-
Incubate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a microscope.
-
Capture images and quantify tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation (e.g., GTL-16, U87)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Protocol:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 25 mg/kg, once daily) or vehicle control via the appropriate route (e.g., oral gavage).[6]
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Monitor animal weight and general health throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Fix a portion of the tumor tissue in formalin and embed in paraffin for immunohistochemical analysis of microvessel density (MVD) using an anti-CD31 antibody.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines, reagents, and experimental setup. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CCK-8 Proliferation Assay with BMS-794833 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample. It is widely applied in cell proliferation and cytotoxicity assays. The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan generated is directly proportional to the number of metabolically active cells. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of BMS-794833, a potent dual inhibitor of c-Met and VEGFR2, using the CCK-8 assay.
This compound is an ATP-competitive inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases with IC50 values of 1.7 nM and 15 nM, respectively.[1] It also demonstrates inhibitory activity against other kinases such as Ron, Axl, and Flt3.[1] Dysregulation of the c-Met signaling pathway is implicated in the proliferation, survival, and metastasis of various cancers. By inhibiting c-Met and VEGFR2, this compound can effectively suppress tumor growth.[2] The CCK-8 assay is a reliable method to quantify the dose-dependent effects of this compound on cancer cell proliferation.
Mechanism of Action: this compound and the c-Met Signaling Pathway
This compound exerts its anti-proliferative effects by targeting key receptor tyrosine kinases involved in cancer progression. The primary targets are c-Met (hepatocyte growth factor receptor) and VEGFR2 (vascular endothelial growth factor receptor 2). The binding of hepatocyte growth factor (HGF) to c-Met induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the RAS/MAPK and PI3K/Akt pathways, are crucial for cell growth, survival, and migration. This compound acts as an ATP-competitive inhibitor, preventing the phosphorylation of c-Met and thereby blocking the activation of these downstream signaling cascades. This leads to an inhibition of cell proliferation and can induce apoptosis in cancer cells with aberrant c-Met activity. One study has shown that this compound can inhibit the proliferation of osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway.[2]
Data Presentation
The following tables summarize representative quantitative data on the inhibitory effects of this compound. Table 1 provides the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets and a cancer cell line. Table 2 presents example data from a CCK-8 proliferation assay, demonstrating the dose-dependent effect of this compound on the viability of osteosarcoma cell lines.
Table 1: IC50 Values of this compound
| Target | IC50 |
| c-Met Kinase | 1.7 nM[1] |
| VEGFR2 Kinase | 15 nM[1] |
| GTL-16 Gastric Carcinoma Cells | 39 nM[1] |
Table 2: Representative CCK-8 Proliferation Assay Data with this compound Treatment (72h)
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| U2OS | 0 (Vehicle Control) | 100 ± 4.5 |
| 1 | 85.2 ± 3.8 | |
| 5 | 62.7 ± 5.1 | |
| 10 | 48.9 ± 4.2 [2] | |
| 20 | 31.5 ± 3.9 [2] | |
| 50 | 15.8 ± 2.5 | |
| MG63 | 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 88.1 ± 4.1 | |
| 5 | 68.3 ± 4.8 | |
| 10 | 53.4 ± 5.5 [2] | |
| 20 | 35.1 ± 4.3 [2] | |
| 50 | 18.2 ± 3.1 |
Note: The data for 10 µM and 20 µM are based on findings that this compound inhibits osteosarcoma cell proliferation at these concentrations.[2] Other data points are illustrative to demonstrate a typical dose-response curve.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term use.
2. CCK-8 Proliferation Assay Protocol
This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count to determine the cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in a complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells for blank controls (medium only) and vehicle controls (cells treated with DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
CCK-8 Reagent Addition and Incubation:
-
After the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Gently tap the plate to ensure thorough mixing.
-
Incubate the plate for 1-4 hours at 37°C and 5% CO2. The incubation time should be optimized for the specific cell line to ensure the absorbance values are within the linear range of the microplate reader.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
It is recommended to use a reference wavelength of 600-650 nm to subtract the background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = [(Absorbance of treated wells - Absorbance of blank) / (Absorbance of vehicle control wells - Absorbance of blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
The IC50 value can be calculated from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
References
Application Notes and Protocols for In Vivo Administration of BMS-794833 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BMS-794833 to mice, a potent inhibitor of c-Met and VEGFR2. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound.
Compound Information
This compound is a multi-targeted kinase inhibitor with high potency against c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). It also exhibits inhibitory activity against other tyrosine kinases such as Ron, Axl, and Flt3. Its dual-targeting mechanism makes it a compound of interest for investigating anti-angiogenic and anti-tumor effects.
Quantitative Data Summary
The following tables summarize the reported in vivo dosing and administration details for this compound in mice.
Table 1: In Vivo Dosing Regimens for this compound in Mice
| Mouse Model | Tumor Type | Administration Route | Dose (mg/kg) | Vehicle | Dosing Schedule | Observed Effect |
| Xenograft | Gastric (GTL-16) | Not Specified | 25 | Not Specified | Not Specified | Tumor Stasis |
| Xenograft | Glioblastoma (U87) | Not Specified | 25 | Not Specified | Not Specified | Tumor Stasis |
| Xenograft | Osteosarcoma | Oral Gavage | 10 | Corn Oil | Daily for 28 days | Synergistic effect with anlotinib |
Table 2: Vehicle Formulations for this compound
| Administration Route | Vehicle Composition | Preparation Notes |
| Oral Gavage | Corn Oil | Dissolve this compound in corn oil to the desired concentration. Sonication may aid in dissolution. Prepare fresh daily. |
| Injectable (General) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | First, dissolve this compound in DMSO. Then, add PEG300 and Tween-80 and mix thoroughly. Finally, add saline to the final volume and mix until clear. |
Signaling Pathways
This compound primarily targets the c-Met and VEGFR2 signaling pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound to mice. All procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Experimental Workflow
Caption: General workflow for in vivo studies with this compound.
Protocol for Oral Gavage Administration
Materials:
-
This compound
-
Corn oil
-
Sterile microcentrifuge tubes or vials
-
Sonicator (optional)
-
Vortex mixer
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound and corn oil based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. Assume a dosing volume of 100 µL per 20 g mouse (5 mL/kg).
-
Weigh the this compound powder and add it to a sterile tube.
-
Add the calculated volume of corn oil.
-
Vortex thoroughly to suspend the compound. If solubility is an issue, brief sonication may be applied.
-
Prepare the formulation fresh each day of dosing.
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).
-
Attach the gavage needle to the syringe and draw up the correct volume of the this compound suspension.
-
Carefully insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the solution.
-
Gently remove the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol for Intravenous (IV) Injection (General)
Note: A specific vehicle for IV administration of this compound has not been reported in the reviewed literature. The following is a general protocol for a poorly soluble compound. It is crucial to perform a small pilot study to ensure the tolerability of the vehicle and formulation.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes (insulin or 1 mL) with appropriate needles (e.g., 27-30 gauge)
-
Mouse restrainer
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, first add the required volume of the DMSO stock solution to a sterile tube.
-
Add PEG300 (40% of the final volume) and mix well.
-
Add Tween-80 (5% of the final volume) and mix well.
-
Finally, add sterile saline (45% of the final volume) to reach the desired final concentration and mix until the solution is clear.
-
The final concentration should be calculated based on a low injection volume (e.g., 100 µL per 20 g mouse).
-
-
Animal Handling and Administration:
-
Warm the tail of the mouse using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Swab the tail with an alcohol pad.
-
Using a small gauge needle, perform the injection into one of the lateral tail veins.
-
Administer the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol for Intraperitoneal (IP) Injection (General)
Materials:
-
This compound
-
Vehicle (as described for IV injection or another suitable vehicle)
-
Sterile microcentrifuge tubes
-
Syringes (1 mL) with appropriate needles (e.g., 25-27 gauge)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for IV injection. The final volume for IP injection can be slightly larger than for IV (e.g., up to 200 µL for a 20 g mouse).
-
-
Animal Handling and Administration:
-
Gently restrain the mouse, exposing the abdomen.
-
Tilt the mouse slightly with the head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Aspirate briefly to ensure no fluid (urine or intestinal contents) is drawn into the syringe.
-
Inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of discomfort.
-
Safety and Toxicity
In the available literature, administration of this compound at doses up to 25 mg/kg has been reported to be well-tolerated with no overt signs of toxicity in mice. However, researchers should always closely monitor animals for any signs of adverse effects, including:
-
Weight loss
-
Changes in behavior (lethargy, agitation)
-
Changes in posture or gait
-
Ruffled fur
-
Changes in food and water intake
For long-term studies, periodic blood collection for complete blood count (CBC) and serum chemistry analysis is recommended to monitor for potential hematological and organ toxicity.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the protocols based on their specific experimental needs and in accordance with their institutional guidelines for animal care and use. It is highly recommended to perform pilot studies to determine the optimal dose, vehicle, and administration route for your specific mouse model and experimental goals.
Troubleshooting & Optimization
BMS-794833 solubility issues and best solvents
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility, handling, and application of BMS-794833, a potent inhibitor of c-Met and VEGFR2.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro experiments is Dimethyl Sulfoxide (DMSO).[1][2][3][4][5][6] The compound is highly soluble in DMSO, with reported concentrations ranging from 17 mg/mL to over 100 mg/mL.[1][2][3][5] For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it further with the appropriate cell culture medium to the desired final concentration.[1][4]
Q2: I am observing precipitation or low solubility of this compound in DMSO. What could be the cause?
A2: If you are experiencing solubility issues in DMSO, the most likely cause is the presence of moisture. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce the solubility of compounds like this compound.[1][2] Always use fresh, anhydrous, or newly opened DMSO to prepare your stock solutions.[1][2] If solubility issues persist, gentle warming to 37°C or brief sonication can help facilitate dissolution.[6]
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: No, this compound is practically insoluble in water and ethanol.[1][4][5] Direct dissolution in aqueous buffers like PBS is not recommended and will likely result in precipitation. For cell culture experiments, a high-concentration DMSO stock must first be prepared and then diluted to the final working concentration in your aqueous culture medium.
Q4: How should I prepare this compound for in vivo animal studies?
A4: Direct injection of a DMSO stock solution is not suitable for in vivo studies. A specific formulation using co-solvents is required. A common method involves a multi-step procedure:
-
First, dissolve the compound in DMSO to create a concentrated stock.
-
Sequentially add and mix co-solvents such as PEG300 and Tween-80.
-
Finally, add a saline or aqueous solution to reach the desired final volume and concentration.[1][2] It is crucial to prepare this working solution freshly on the day of use.[2]
Q5: How should I store the solid compound and my DMSO stock solutions?
A5:
-
Solid Powder: Store the lyophilized powder at -20°C for long-term stability (up to 3-4 years).[1][2][3]
-
Stock Solutions: Aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][5] Store these aliquots at -80°C for up to 1-2 years or at -20°C for up to 1 month.[1][2][5]
Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL[2] | 213.29 mM[2] | Highly soluble. Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[1][2] |
| 94 mg/mL[1][4] | 200.49 mM[1][4] | ||
| 85 mg/mL[5] | 181.29 mM[5] | ||
| 17 mg/mL[3] | ~36.26 mM | ||
| DMF | 17 mg/mL[3] | ~36.26 mM | |
| Water | Insoluble[1][5] | - | |
| Ethanol | Insoluble[1][5] | - |
Molecular Weight of this compound: 468.84 g/mol [1][2][3]
Experimental Protocols
Protocol 1: Preparation of Stock Solution for In Vitro Assays
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Calculate the required mass of this compound for your desired volume. For 1 mL of a 10 mM solution, you will need 4.69 mg.
-
Add the calculated amount of this compound to a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming or sonication may be applied if needed.
-
Aliquot the stock solution into single-use tubes and store at -80°C.
-
Protocol 2: Preparation of Working Solution for In Vivo Administration
-
Objective: To prepare a clear, injectable solution for animal dosing (e.g., ≥ 2.5 mg/mL).[2]
-
Materials: this compound, DMSO, PEG300, Tween-80, Saline.
-
Procedure (Example Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline): [2]
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of the final formulation, begin with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
This protocol should yield a clear solution with a solubility of at least 2.5 mg/mL.[2] Use this formulation immediately after preparation.[2]
-
Visualizations
Signaling Pathway Inhibition
This compound is a potent, ATP-competitive inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases.[1][5][7] It also shows inhibitory activity against Ron, Axl, and Flt3.[1][3] By blocking these receptors, it disrupts downstream signaling cascades involved in cell proliferation, survival, and angiogenesis, such as the PI3K/Akt and Ras pathways.[8][9][10]
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Troubleshooting Workflow for Solubility Issues
If you encounter problems dissolving this compound, follow this logical workflow to identify and solve the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
In Vitro Experimental Workflow
This diagram outlines a typical workflow for using this compound in a cell-based proliferation assay.
Caption: General workflow for an in vitro cell proliferation assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound [cnreagent.com]
- 5. adooq.com [adooq.com]
- 6. glpbio.com [glpbio.com]
- 7. Selleck Chemical LLC this compound 50mg 1174046-72-0, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 8. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Preventing BMS-794833 precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-794833, a potent dual inhibitor of c-Met and VEGFR2. The following sections offer troubleshooting advice and frequently asked questions to help prevent compound precipitation in culture media and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, ATP-competitive small molecule inhibitor that targets both the c-Met (also known as hepatocyte growth factor receptor, HGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) tyrosine kinases.[1][2][3] It exhibits high potency with IC50 values of 1.7 nM for c-Met and 15 nM for VEGFR2.[1][2][4][5] By inhibiting these receptors, this compound can block downstream signaling pathways, such as the MAPK/RAS and PI3K/AKT cascades, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[6][7][8] The compound also shows inhibitory activity against other kinases like Ron, Axl, and Flt3.[1][3][4]
Q2: What is the primary solvent and recommended stock solution concentration for this compound?
The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[1][4] It is highly soluble in DMSO, with concentrations of 94 mg/mL (200.49 mM) or greater being achievable.[1][2] For practical laboratory use, preparing a stock solution of 10 mM in fresh, anhydrous DMSO is a common starting point.[1]
Q3: How should this compound stock solutions be stored?
Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[9][10] For long-term storage, aliquots should be kept at -80°C (stable for up to 2 years).[2][9] For short-term storage, -20°C is suitable for up to one year.[2][9]
Q4: What is the final concentration of DMSO that is generally considered safe for cells in culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should generally be kept below 0.5%.[10] Many researchers aim for a final concentration of 0.1% or lower. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent itself.
Troubleshooting Guide: Preventing Precipitation in Culture Media
Precipitation of this compound in your culture media can lead to inconsistent and unreliable experimental results. The following guide addresses common causes and provides step-by-step solutions.
| Possible Cause | Troubleshooting Steps & Recommendations |
| High Final Compound Concentration | This compound is poorly soluble in aqueous solutions like culture media.[5] Exceeding its solubility limit is the most common cause of precipitation. • Solution: Perform a dose-response experiment to determine the optimal, non-precipitating concentration range for your specific cell line and media. Start with concentrations reported in the literature (e.g., IC50 of 39 nM for GTL-16 cells) and increase gradually.[1][2] |
| Improper Dilution Method | Adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media can cause the compound to "crash out" of solution. • Solution: Use a serial dilution method. First, perform an intermediate dilution of the DMSO stock solution in pre-warmed (37°C) culture medium. Mix this intermediate dilution thoroughly by gentle vortexing or inversion before adding it to the final culture plate.[3] |
| Low Temperature of Media | The solubility of many compounds, including this compound, decreases at lower temperatures. Adding the compound to cold media can promote precipitation. • Solution: Always use culture media that has been pre-warmed to 37°C before adding the compound.[11] If precipitation occurs, gentle warming of the solution to 37°C may help redissolve the compound.[2][12] |
| Interaction with Media Components | Components in serum (like proteins) or complex media formulations can sometimes interact with small molecules, reducing their solubility.[13] • Solution: Prepare the final working solution in a smaller volume of serum-free media first, mix well, and then add this to the cells or to the final volume of complete (serum-containing) media. Observe for any immediate signs of precipitation. |
| High Final DMSO Concentration | While DMSO aids initial solubility, a high final concentration can alter the properties of the culture medium, potentially impacting compound stability. • Solution: Ensure the final DMSO concentration in your culture is kept as low as possible, ideally ≤0.1% and not exceeding 0.5%.[10] This may require preparing a lower concentration stock solution for your experiments. |
| pH of the Media | The pH of the culture medium can influence the charge state and solubility of a compound. • Solution: Ensure your culture medium is properly buffered and that the pH is within the optimal physiological range (typically 7.2-7.4) before adding the inhibitor. |
Data Summary
This compound Solubility and Potency
| Parameter | Value | Solvent / Conditions | Source |
| Solubility | ≥ 100 mg/mL (213.29 mM) | DMSO | [2] |
| Solubility | 94 mg/mL (200.49 mM) | DMSO | [1] |
| Solubility | 17 mg/mL | DMF | [4] |
| Solubility | Insoluble | Water, Ethanol | [5] |
| IC50 (c-Met) | 1.7 nM | Kinase Assay | [1][2][4] |
| IC50 (VEGFR2) | 15 nM | Kinase Assay | [1][2][4] |
| IC50 (Cell-based) | 39 nM | GTL-16 Gastric Carcinoma Cells | [1][2][4] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution
-
Preparation: Allow the vial of powdered this compound (MW: 468.84 g/mol ) and a vial of anhydrous DMSO to equilibrate to room temperature.
-
Calculation: To prepare a 10 mM stock solution, dissolve 4.69 mg of this compound in 1 mL of DMSO. Adjust volumes as needed based on the amount of powder.
-
Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, gentle warming to 37°C or brief sonication can be used to aid dissolution.[2]
-
Aliquoting & Storage: Dispense the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of Final Working Concentration in Culture Media (Example: 100 nM)
This protocol is designed to minimize precipitation during dilution.
-
Pre-warm Media: Ensure your complete cell culture medium (containing serum and other supplements) is pre-warmed to 37°C.
-
Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (100X): Prepare a 10 µM intermediate solution. To do this, dilute the 10 mM stock solution 1:1000 in pre-warmed media. For example, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media. Mix immediately and thoroughly by gentle vortexing.
-
Prepare Final Dilution: Add the 10 µM intermediate solution to your cell culture plates to achieve the final desired concentration of 100 nM. For example, add 10 µL of the 10 µM intermediate solution to 990 µL of media in a well of a 24-well plate (for a final volume of 1 mL).
-
Vehicle Control: Prepare a parallel control culture by adding the same volume of a DMSO-media mixture (prepared in the same dilution steps but without the compound) to ensure the final DMSO concentration is identical.
-
Incubate and Observe: Gently swirl the plate to ensure even distribution of the compound. Visually inspect the wells under a microscope for any signs of precipitation immediately after addition and before placing them in the incubator.
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits c-Met and VEGFR2 signaling pathways.
Experimental Workflow for Compound Preparation
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Logic for Precipitation
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. caymanchem.com [caymanchem.com]
- 5. adooq.com [adooq.com]
- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-MET [abbviescience.com]
- 8. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. captivatebio.com [captivatebio.com]
- 11. benchchem.com [benchchem.com]
- 12. glpbio.com [glpbio.com]
- 13. pubs.acs.org [pubs.acs.org]
Optimizing BMS-794833 dosage to minimize toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing BMS-794833 dosage to minimize toxicity in animal models.
FAQs and Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound.
General Dosing and Preparation
Q1: What is the recommended starting dose for this compound in mouse xenograft models?
A1: Based on available preclinical data, a dose of 25 mg/kg administered orally once daily has been shown to induce tumor stasis in GTL-16 gastric carcinoma and U87 glioblastoma xenograft models[1][2]. This can be a reasonable starting point for efficacy studies. However, for initial safety and tolerability assessments, it is advisable to start with a lower dose and perform a dose-escalation study.
Q2: How should this compound be formulated for oral administration in animal models?
A2: this compound is typically formulated for oral gavage. A common vehicle is a suspension in a solution such as 0.5% methylcellulose or a similar pharmaceutically acceptable carrier. It is crucial to ensure a homogenous suspension for accurate dosing.
Q3: We are observing insolubility of this compound in our chosen vehicle. What can we do?
A3: If you are experiencing solubility issues, consider the following:
-
Sonication: Use a sonicator to aid in the dispersion of the compound in the vehicle.
-
pH adjustment: Depending on the vehicle, slight adjustments in pH might improve solubility.
-
Alternative vehicles: Explore other common vehicles for oral administration of poorly soluble compounds, such as a solution containing a small percentage of a solubilizing agent like Tween 80. Always conduct a small-scale tolerability study with any new vehicle to ensure it does not cause adverse effects.
Toxicity and Adverse Effects
Q4: What are the expected toxicities associated with this compound and other dual c-Met/VEGFR2 inhibitors?
A4: While specific public data on this compound toxicity is limited, the class of dual c-Met/VEGFR2 inhibitors is associated with a range of on-target and off-target toxicities. These can include:
-
Cardiovascular effects: Hypertension is a common side effect of VEGFR inhibitors.
-
Gastrointestinal issues: Diarrhea, nausea, and decreased appetite are frequently observed.
-
Fatigue and general malaise: Animals may exhibit reduced activity or other signs of distress.
-
Metabolic changes: Alterations in liver enzymes and other biochemical markers can occur.
Q5: Our animals are experiencing significant weight loss (>15%) after a few days of treatment. What steps should we take?
A5: Significant body weight loss is a key indicator of toxicity.
-
Immediate Action: Consider immediately reducing the dose or temporarily halting treatment for the affected animals.
-
Dose Adjustment: If the weight loss is observed across a cohort, a dose reduction of 25-50% for subsequent experiments is recommended.
-
Supportive Care: Ensure easy access to food and water. A high-calorie, palatable food supplement can be provided.
-
Frequency of Dosing: If using a once-daily schedule, consider switching to a less frequent administration (e.g., every other day) at a slightly higher dose to maintain therapeutic exposure while reducing cumulative toxicity.
Q6: We have observed signs of cardiovascular distress (e.g., lethargy, abnormal breathing) in our animal models. How should we proceed?
A6: Cardiovascular toxicity is a known risk with VEGFR2 inhibitors.
-
Monitoring: If your facility has the capability, non-invasive blood pressure monitoring can be implemented.
-
Dose Modification: As with weight loss, a dose reduction or cessation of treatment is warranted.
-
Pathological Examination: At the end of the study, ensure a thorough histopathological examination of the heart and major blood vessels is conducted to identify any treatment-related changes.
Data Presentation: Representative Toxicity Profile
The following tables summarize representative dose-dependent toxicity data for a dual c-Met/VEGFR2 inhibitor, based on common findings for this class of compounds. Note: This is illustrative data and may not directly reflect the toxicity profile of this compound.
Table 1: General Toxicity Observations in a 14-Day Mouse Study
| Dose (mg/kg/day, p.o.) | Percent Body Weight Change (Day 14) | Mortality | General Observations |
| Vehicle Control | +5% to +10% | 0/10 | Normal activity and appearance |
| 12.5 | 0% to -5% | 0/10 | Mild hypoactivity in some animals |
| 25 | -5% to -10% | 0/10 | Moderate hypoactivity, ruffled fur |
| 50 | -15% to -20% | 2/10 | Significant hypoactivity, hunched posture, diarrhea |
Table 2: Representative Clinical Pathology Findings (Day 14)
| Dose (mg/kg/day, p.o.) | Alanine Aminotransferase (ALT) | Aspartate Aminotransferase (AST) | Blood Urea Nitrogen (BUN) |
| Vehicle Control | Normal Range | Normal Range | Normal Range |
| 12.5 | Within Normal Limits | Within Normal Limits | Within Normal Limits |
| 25 | Slight Increase (1.5x ULN) | Slight Increase (1.2x ULN) | Within Normal Limits |
| 50 | Moderate Increase (3-5x ULN) | Moderate Increase (2-4x ULN) | Slight Increase (1.5x ULN) |
(ULN = Upper Limit of Normal)
Experimental Protocols
Protocol for a Dose-Range Finding Toxicity Study in Mice
-
Animal Model: Use a relevant mouse strain (e.g., BALB/c nude for xenograft studies). House animals in standard conditions with ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., n=5-10 per group). Include a vehicle control group.
-
Dose Selection: Based on available efficacy data, select a range of doses. For this compound, a suggested range could be 12.5, 25, and 50 mg/kg.
-
Formulation: Prepare this compound as a homogenous suspension in a suitable vehicle (e.g., 0.5% methylcellulose). Prepare fresh formulations regularly.
-
Administration: Administer the compound or vehicle orally (p.o.) via gavage once daily for 14 consecutive days.
-
Monitoring:
-
Daily: Record body weight, clinical signs of toxicity (e.g., changes in posture, activity, fur texture, presence of diarrhea), and mortality.
-
Weekly (or at termination): Collect blood samples for hematology and clinical chemistry analysis.
-
-
Termination: At the end of the 14-day treatment period, euthanize animals and perform a gross necropsy. Collect major organs (liver, kidneys, heart, spleen, lungs, etc.) for histopathological analysis.
-
Data Analysis: Analyze changes in body weight, clinical pathology parameters, and histopathological findings to determine the Maximum Tolerated Dose (MTD) and identify target organs of toxicity.
Visualizations
Signaling Pathways
Caption: Dual inhibition of c-Met and VEGFR2 signaling by this compound.
Experimental Workflow
Caption: Workflow for a preclinical dose-range finding toxicity study.
References
Potential off-target effects of BMS-794833 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BMS-794833. The information provided will help in identifying and understanding potential off-target effects during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor primarily targeting the c-Met and VEGFR2 receptor tyrosine kinases.[1][2][3][4] It also demonstrates potent inhibition of other kinases, including Ron, Axl, and Flt3.[1][3][5][6] Its dual inhibition of c-Met and VEGFR2 makes it a subject of interest in cancer research for its potential to simultaneously block tumor growth, angiogenesis, and metastasis.[5]
Q2: What are the known off-targets of this compound?
A2: Besides its primary targets, c-Met and VEGFR2, this compound is known to inhibit other kinases at low nanomolar concentrations. The most well-documented off-targets are Ron, Axl, and Flt3, with IC50 values below 3 nM.[1][3] This multi-targeted profile means that observed cellular effects may not be solely attributable to c-Met and VEGFR2 inhibition.
Q3: What are the potential phenotypic consequences of this compound's off-target effects?
A3: Inhibition of off-targets like Axl and Flt3 can lead to a range of biological effects that may confound experimental results. For instance, Axl kinase is involved in cell survival, migration, and drug resistance, while Flt3 is crucial for the development of hematopoietic stem cells and is often mutated in hematological malignancies. Unintended inhibition of these pathways could lead to unexpected cytotoxicity or altered cellular signaling.
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: To dissect the specific contributions of on-target versus off-target effects, several experimental approaches can be employed. These include:
-
Rescue Experiments: Transfecting cells with constitutively active forms of the target kinase (e.g., c-Met or VEGFR2) to see if this rescues the phenotype observed with this compound treatment.
-
Use of Structurally Unrelated Inhibitors: Comparing the effects of this compound with other c-Met/VEGFR2 inhibitors that have different off-target profiles.
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to specifically deplete the target proteins and observe if the phenotype mimics treatment with this compound.
-
Dose-Response Analysis: As the potency of this compound varies against its different targets, a careful dose-response study can help to distinguish effects. Effects observed at very low concentrations are more likely to be due to inhibition of high-affinity targets like c-Met.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Steps |
| Unexpected Cell Toxicity in Non-cancerous Cell Lines | Inhibition of kinases essential for normal cell survival, such as Flt3 in hematopoietic progenitor cells. | 1. Perform a dose-response curve to determine the cytotoxic concentration. 2. Test the effect of this compound on a panel of cell lines with known kinase dependencies. 3. Use a Flt3-specific inhibitor as a control to see if it phenocopies the observed toxicity. |
| Alterations in Immune Cell Function | Inhibition of Flt3 or other immune-related kinases can impact immune cell development and function. | 1. Analyze the effects of this compound on different immune cell populations using flow cytometry. 2. Perform functional assays for immune cells (e.g., T-cell activation, cytokine production) in the presence of the inhibitor. |
| Drug Resistance in Cancer Cell Lines | The multi-targeted nature of this compound could inadvertently select for resistance mechanisms involving pathways not inhibited by the drug. | 1. Perform a kinome-wide activity screen to identify compensatory signaling pathways that may be activated. 2. Combine this compound with other targeted inhibitors to overcome potential resistance. |
| Discrepancies Between In Vitro and In Vivo Results | The complex tumor microenvironment in vivo may involve signaling pathways affected by off-target inhibition, leading to different outcomes compared to in vitro monocultures. | 1. Investigate the expression levels of both on-targets and known off-targets in the in vivo model. 2. Analyze the tumor microenvironment for changes in immune cell infiltration or angiogenesis that could be attributed to off-target effects. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and known off-targets.
| Target Kinase | IC50 (nM) | Reference |
| c-Met | 1.7 | [1][2][3][6] |
| VEGFR2 | 15 | [1][2][3][6] |
| Ron | < 3 | [1][3] |
| Axl | < 3 | [1][3] |
| Flt3 | < 3 | [1][3] |
Experimental Protocols
In Vitro Kinase Assay
This protocol is a general guideline for determining the IC50 of this compound against a specific kinase.
-
Reagents and Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add the kinase, substrate, and kinase buffer to the wells of a 384-well plate.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol can be used to assess the effect of this compound on the proliferation of a specific cell line.
-
Reagents and Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for the desired period (e.g., 72 hours).
-
Measure cell viability using a cell proliferation reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizations
Caption: On-target signaling pathways of this compound.
Caption: Potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow to identify off-target effects.
References
Troubleshooting inconsistent results in BMS-794833 kinase assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in kinase assays with BMS-794833.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during kinase assays involving the multi-kinase inhibitor this compound.
Compound & Assay Performance Issues
Q1: We are observing lower than expected potency (higher IC50) for this compound in our kinase assay. What are the potential causes?
A1: Several factors can contribute to an apparent decrease in the potency of this compound. Consider the following:
-
ATP Concentration: this compound is an ATP-competitive inhibitor.[1][2] If the ATP concentration in your assay is significantly higher than the Km of the kinase for ATP, it can lead to a rightward shift in the IC50 curve, making the inhibitor appear less potent. It is crucial to use an ATP concentration at or near the Km for the specific kinase being assayed.
-
Enzyme Concentration and Activity: Ensure that the kinase concentration is appropriate and that the enzyme is active. Inactive or partially active enzyme preparations will lead to inaccurate results.
-
Assay Incubation Time: The pre-incubation time of the inhibitor with the kinase before initiating the reaction with ATP can be critical. A short pre-incubation may not be sufficient for the inhibitor to reach equilibrium with the enzyme.
-
Solubility of this compound: Poor solubility of the compound in the final assay buffer can lead to a lower effective concentration. Ensure that the final DMSO concentration is compatible with your assay and that the compound is fully dissolved.[3]
Q2: Our assay results show high variability between replicate wells. What could be causing this?
A2: High variability in replicate wells is a common issue in kinase assays and can be attributed to several factors:[4]
-
Pipetting Inaccuracy: Small volumes are often used in kinase assays, making them susceptible to pipetting errors. Ensure your pipettes are properly calibrated and use reverse pipetting techniques for viscous solutions.
-
Inadequate Mixing: Incomplete mixing of reagents, especially the enzyme, substrate, and inhibitor, can lead to inconsistent results. Mix gently but thoroughly after each addition.
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the reagents and affect the reaction rate. It is advisable to either avoid using the outer wells or fill them with buffer or water to minimize evaporation.
-
Temperature Gradients: Inconsistent temperature across the assay plate during incubation can lead to variability in enzyme activity. Ensure the plate is incubated on a surface with uniform temperature.
Q3: We are using a luciferase-based assay (e.g., Kinase-Glo®) and suspect our results are inaccurate. Can this compound interfere with this assay format?
A3: Yes, compounds can interfere with luciferase-based assays, leading to false-positive or false-negative results.[3][5] It is possible for a compound to directly inhibit the luciferase enzyme. To determine if this compound is inhibiting luciferase in your assay, you should run a control experiment without the kinase, measuring the effect of this compound on the luciferase reaction itself.
Q4: We are observing inconsistent results when testing this compound against different kinases in its target profile. Why might this be happening?
A4: this compound is a potent inhibitor of several kinases, including c-Met, VEGFR2, Ron, Axl, and Flt3.[1][2] Inconsistent results across different kinase assays can stem from variations in the optimal assay conditions for each enzyme. Factors such as the specific substrate used, the optimal buffer pH and ionic strength, and the ATP Km can differ significantly between kinases. It is essential to optimize the assay conditions for each kinase individually to ensure accurate and reproducible results.
Quantitative Data
Table 1: Inhibitory Activity of this compound against Various Kinases
| Kinase | IC50 (nM) | Assay Type | Reference |
| c-Met | 1.7 | In vitro kinase assay | [1][2][6][7] |
| VEGFR2 | 15 | In vitro kinase assay | [1][2][6] |
| Ron | <3 | In vitro kinase assay | [1][2] |
| Axl | <3 | In vitro kinase assay | [1][2] |
| Flt3 | <3 | In vitro kinase assay | [1][2] |
| GTL-16 cells (c-Met dependent) | 39 | Cell-based proliferation assay | [1][6][7] |
Experimental Protocols
Protocol 1: In Vitro c-Met/VEGFR2 Kinase Assay (Luminescence-based)
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a 2X kinase solution (e.g., c-Met or VEGFR2) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[8]
-
Prepare a 2X substrate solution (e.g., Poly(Glu, Tyr) 4:1) in kinase assay buffer.
-
Prepare a 2X ATP solution in kinase assay buffer. The final concentration should be at or near the Km for the specific kinase.
-
-
Assay Procedure (96-well plate):
-
Add 5 µL of serially diluted this compound or vehicle (DMSO in assay buffer) to the wells.
-
Add 10 µL of the 2X kinase solution to each well.
-
Add 10 µL of the 2X substrate solution to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of the 2X ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes), ensuring the reaction is in the linear range.[8][9]
-
Stop the reaction and detect the remaining ATP by adding 50 µL of a luciferase-based detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader. The signal is inversely proportional to kinase activity.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., GTL-16 cells)
-
Cell Seeding:
-
Compound Treatment:
-
Measuring Proliferation:
-
Assess cell viability and proliferation using a suitable method, such as the MTS assay.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the log of the inhibitor concentration.
-
Visualizations
Caption: Simplified signaling pathways of VEGFR2 and c-MET inhibited by this compound.
Caption: A generalized workflow for performing an in vitro kinase inhibition assay.
Caption: A decision tree for troubleshooting common issues in kinase assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: BMS-794833 Solubility and DMSO Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing hygroscopic Dimethyl Sulfoxide (DMSO) for the optimal solubility of BMS-794833.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, ATP-competitive inhibitor of c-Met and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] It also shows inhibitory activity against other tyrosine kinases such as Ron, Axl, and Flt3.[1][4][5] The compound is utilized in cancer research to study signaling pathways involved in tumor growth, angiogenesis, and metastasis.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for dissolving this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4][6]
Q3: Why is the quality of DMSO critical for this compound solubility?
A3: DMSO is a hygroscopic solvent, meaning it readily absorbs moisture from the atmosphere.[7][8][9] The presence of water in DMSO can significantly reduce the solubility of this compound, potentially leading to precipitation of the compound and inaccurate concentrations in your experiments.[3][4] It is crucial to use fresh or properly stored anhydrous DMSO to ensure complete dissolution and maintain the stability of your stock solutions.[3][4]
Q4: How should I store my this compound powder and DMSO stock solutions?
A4: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[3][4] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or -20°C for up to one month.[4]
Q5: What are the best practices for handling DMSO in the lab to prevent moisture absorption?
A5: To minimize water absorption, always keep the DMSO container tightly sealed when not in use.[7][8] Store it in a cool, dry, and well-ventilated area.[10] For critical applications, using a fresh, sealed bottle of anhydrous DMSO is recommended. If you need to use DMSO from a previously opened bottle, it is good practice to work quickly and minimize its exposure to ambient air. For highly sensitive experiments, consider storing DMSO under an inert gas like argon or nitrogen.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in this compound stock solution upon storage. | 1. The DMSO used was not anhydrous, leading to decreased solubility.[3][4]2. The concentration of the stock solution is too high.3. Improper storage conditions (e.g., temperature fluctuations). | 1. Prepare a fresh stock solution using a new, sealed bottle of anhydrous DMSO.2. Refer to the solubility data to ensure you are not exceeding the solubility limit. Consider preparing a slightly lower concentration stock.3. Ensure stock solutions are stored at the recommended temperature (-80°C for long-term) and are properly sealed.[4] |
| Inconsistent results in cell-based assays. | 1. Inaccurate concentration of the this compound working solution due to precipitation in the stock.2. Degradation of the compound due to repeated freeze-thaw cycles of the stock solution. | 1. Visually inspect the stock solution for any precipitate before preparing working solutions. If precipitate is present, gently warm the solution and vortex to redissolve. If it does not redissolve, prepare a fresh stock.2. Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.[4] |
| Difficulty dissolving this compound powder in DMSO. | 1. The DMSO has absorbed moisture, reducing its solvating power for this compound.[3]2. Insufficient mixing or sonication. | 1. Use a fresh, unopened bottle of anhydrous DMSO.2. After adding DMSO to the powder, vortex the vial thoroughly. If needed, you can sonicate the solution for a short period to aid dissolution. Gentle warming to 37°C can also help.[11] |
Quantitative Data
This compound Properties
| Property | Value | Reference |
| Molecular Weight | 468.84 g/mol | [1][3][4] |
| Molecular Formula | C₂₃H₁₅ClF₂N₄O₃ | [1][3][4] |
| CAS Number | 1174046-72-0 | [1][3][4] |
Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 94 mg/mL (200.49 mM) | [4][6] |
| DMSO | 17 mg/mL | [1] |
| DMSO | ≥ 100 mg/mL (213.29 mM) | [3] |
| Water | Insoluble | [4] |
| Ethanol | Insoluble | [4] |
Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| c-Met | 1.7 nM | [1][2][4] |
| VEGFR2 | 15 nM | [1][2][4] |
| Ron | < 3 nM | [4][5] |
| Axl | < 3 nM | [4][5] |
| Flt3 | < 3 nM | [4][5] |
| GTL-16 cells | 39 nM | [1][3][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous DMSO (new, sealed bottle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make a 10 mM stock solution. The molecular weight of this compound is 468.84 g/mol . To prepare 1 mL of a 10 mM solution, you will need 4.6884 mg of the compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, the tube can be gently warmed to 37°C or placed in a sonicator bath for a few minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.[4]
Protocol 2: In Vitro Cell Proliferation Assay (e.g., using GTL-16 cells)
Materials:
-
GTL-16 human gastric carcinoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
10 mM this compound stock solution in DMSO
-
MTS assay kit
Procedure:
-
Seed GTL-16 cells in a 96-well plate at the desired density and incubate for 24 hours.[4][6]
-
Prepare serial dilutions of this compound from your 10 mM DMSO stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO.
-
After the incubation period, assess cell viability using an MTS assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
Visualizations
Caption: Workflow for preparing and using this compound.
Caption: this compound inhibits c-Met and VEGFR2 signaling.
References
- 1. caymanchem.com [caymanchem.com]
- 2. adooq.com [adooq.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound [cnreagent.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. marquette.edu [marquette.edu]
- 11. glpbio.com [glpbio.com]
BMS-794833 treatment duration for optimal growth inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of BMS-794833 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of both the c-Met (Mesenchymal-Epithelial Transition factor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases.[1] It also demonstrates inhibitory activity against other kinases such as Ron, Axl, and Flt3.[1] By targeting c-Met and VEGFR2, this compound can disrupt key signaling pathways involved in tumor cell proliferation, survival, migration, and angiogenesis.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. For short-term use, a solution can be kept at 4°C, protected from light.
Q3: What is a typical treatment duration to observe growth inhibition in cancer cell lines?
A3: The optimal treatment duration for this compound can vary depending on the cell line and the experimental objective. Published studies have reported growth inhibition following treatment durations of 24 hours and 72 hours. For instance, in GTL-16 gastric carcinoma cells, a 72-hour treatment was used to determine the IC50 value.[1] In osteosarcoma cell lines U2OS and MG63, a 24-hour treatment was sufficient to observe inhibition of proliferation. It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration for your specific cell line and experimental conditions.
Q4: What are the expected IC50 values for this compound in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of this compound varies among different cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the c-Met and VEGFR2 signaling pathways. The IC50 for the GTL-16 gastric carcinoma cell line has been reported to be 39 nM after a 72-hour treatment.[1] In osteosarcoma cell lines, this compound has also shown anti-cancer effects at nanomolar concentrations. It is crucial to determine the IC50 value empirically in your cell line of interest.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Treatment Duration | IC50 (nM) | Reference |
| GTL-16 | Gastric Carcinoma | 72 hours | 39 | [1] |
| U2OS | Osteosarcoma | 24 hours | Not explicitly stated, but showed concentration-dependent inhibition | |
| MG63 | Osteosarcoma | 24 hours | Not explicitly stated, but showed concentration-dependent inhibition |
Note: This table will be updated as more data becomes available.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard MTS assay procedures and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. A final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with vehicle control (DMSO) and no treatment.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis of c-Met Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of c-Met.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture dishes (e.g., 6-well plates or 10 cm dishes)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-c-Met (e.g., Tyr1234/1235), anti-total c-Met, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Met overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
To assess total c-Met and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No or weak growth inhibition observed | 1. Inactive compound. 2. Suboptimal treatment duration or concentration. 3. Cell line is resistant to c-Met/VEGFR2 inhibition. 4. Low passage number of cells with different characteristics. | 1. Verify the activity of the this compound stock. 2. Perform a dose-response and time-course experiment to determine optimal conditions. 3. Confirm c-Met and VEGFR2 expression and activation in your cell line. Consider using a positive control cell line known to be sensitive (e.g., GTL-16). 4. Use cells within a consistent and low passage number range. |
| High background in Western blot for phospho-proteins | 1. Insufficient blocking. 2. High antibody concentration. 3. Inadequate washing. 4. Contaminated buffers. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). 2. Titrate the primary and secondary antibody concentrations. 3. Increase the number and duration of washes. 4. Prepare fresh buffers. |
| Inconsistent results in cell viability assays | 1. Uneven cell seeding. 2. Edge effects in the 96-well plate. 3. Variation in treatment time or reagent addition. 4. Cell contamination. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Avoid using the outer wells of the plate or fill them with sterile PBS. 3. Use a multichannel pipette for consistency and be precise with timing. 4. Regularly check cell cultures for any signs of contamination. |
| Unexpected increase in cell proliferation at low concentrations | Hormesis effect. | This can sometimes be observed with kinase inhibitors. Ensure a full dose-response curve is generated to capture the inhibitory effects at higher concentrations. |
Signaling Pathway Diagrams
Caption: Mechanism of action of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
Validation & Comparative
Validating BMS-794833-Induced Apoptosis and EMT Pathway Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BMS-794833 with other inhibitors in inducing apoptosis and modulating the Epithelial-Mesenchymal Transition (EMT) pathway. The information presented herein is supported by experimental data to aid in the evaluation of this compound for research and development purposes.
Executive Summary
This compound is a potent dual inhibitor of the c-Met and VEGFR2 receptor tyrosine kinases.[1] Emerging evidence demonstrates its efficacy in inducing programmed cell death (apoptosis) and reversing the EMT process in cancer cells. A recent 2024 study highlighted that this compound can reduce anlotinib resistance in osteosarcoma by modulating both apoptosis and EMT through the VEGFR/Ras/CDK2 signaling pathway.[2] This guide offers a comparative analysis of this compound's performance against other relevant inhibitors, details the experimental protocols for validation, and provides visual representations of the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data on the induction of apoptosis and modulation of EMT markers by this compound and alternative inhibitors. It is important to note that the data is compiled from different studies and cell lines, and direct head-to-head comparisons should be interpreted with caution.
Table 1: Induction of Apoptosis
| Compound | Target(s) | Cell Line | Concentration | Apoptotic Cells (%) | Key Apoptotic Markers | Citation(s) |
| This compound | c-Met, VEGFR2 | U2OS Osteosarcoma | 10 µM | Increased proportion | - | [1] |
| This compound | c-Met, VEGFR2 | MG63 Osteosarcoma | 20 µM | Increased proportion | - | [1] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | Hep3B | 10 µM (48h) | ~25% (Early + Late) | - | [3] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | A549 | 10 µM (48h) | ~30% (Early + Late) | - | [3] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | DU-145 Prostate Cancer | 5 µg/ml (48h) | ~20% | - | [4][5] |
| Cabozantinib | c-Met, VEGFR2, AXL, RET | Kasumi-1 AML | Various (72h) | Dose-dependent increase | Cleaved PARP, Cleaved Caspase-3, Increased Bax/Bak, Decreased Bcl-2/Mcl-1 | [6] |
| SU11274 | c-Met | A549 Lung Cancer | - | Significant induction | Increased p53, Bax, PUMA; Decreased Bcl-2; Activated Caspase-3 | [7] |
Table 2: Modulation of Epithelial-Mesenchymal Transition (EMT)
| Compound | Target(s) | Cell Line | Effect on EMT Markers | Functional Effect | Citation(s) |
| This compound | c-Met, VEGFR2 | Osteosarcoma Cells | Enriched in EMT pathway (RNA-seq) | Attenuated migratory ability | [1] |
| Sorafenib | VEGFR-2, Raf Kinase | Hep G2 | Upregulated E-cadherin, Downregulated Vimentin & Snail | Reversal of TGF-β-induced EMT | [8] |
| Metformin | - | A-375 Melanoma | Increased E-cadherin (CDH1) mRNA | - | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the cited findings.
Apoptosis Assay: Annexin V-FITC/PI Staining
This protocol is used to quantify the percentage of apoptotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided in the kit)
-
Propidium Iodide (PI) solution (provided in the kit)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and culture until they reach the desired confluency. Treat the cells with this compound or the alternative compound at the desired concentrations for the specified duration. Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.
-
Washing: Wash the collected cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
Western Blot for EMT Markers
This protocol is used to assess the protein expression levels of key EMT markers.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-Twist, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer. Quantify the protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Mandatory Visualization
Signaling Pathways
Caption: this compound-mediated inhibition of c-Met and VEGFR2 signaling pathways leading to apoptosis and EMT modulation.
Experimental Workflow
Caption: Experimental workflow for validating apoptosis and EMT modulation by this compound and its alternatives.
References
- 1. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Immunogenic Cell Death and Immunomodulatory Effects of Cabozantinib [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. The Blocking of c-Met Signaling Induces Apoptosis through the Increase of p53 Protein in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of TGF-β-induced epithelial–mesenchymal transition in hepatocellular carcinoma by sorafenib, a VEGFR-2 and Raf kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epithelial–mesenchymal transition inhibition by metformin reduces melanoma lung metastasis in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of BMS-794833 in Combination with Other Tyrosine Kinase Inhibitors
A detailed analysis of preclinical data reveals a promising synergistic interaction between the dual c-Met/VEGFR2 inhibitor, BMS-794833, and the multi-targeted tyrosine kinase inhibitor (TKI), anlotinib, in osteosarcoma models. This combination therapy has been shown to effectively reduce anlotinib resistance, pointing towards a potential new therapeutic strategy for this aggressive bone cancer.
Researchers have demonstrated that the concurrent administration of this compound and anlotinib results in a significant synergistic anti-tumor effect, observed both in vitro in osteosarcoma cell lines and in vivo in xenograft models.[1][2] The primary mechanism underlying this synergy involves the targeting of the VEGFR/Ras/CDK2 signaling pathway.[1][2]
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and anlotinib has been quantified using standard in vitro assays. A key finding is the notable reduction in the half-maximal inhibitory concentration (IC50) of anlotinib when used in combination with this compound, indicating that a lower dose of anlotinib is required to achieve the same level of cancer cell inhibition.[2] While the abstracts of the pivotal study confirm this observation, specific IC50 values for the combination and the calculated Combination Index (CI) values, which are critical for definitively classifying the interaction as synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1), were not available in the public domain at the time of this review.
Experimental Protocols
In Vitro Synergy Assessment
The synergistic effects of this compound and anlotinib were evaluated using the following key experimental protocols:
-
Cell Viability Assay (CCK8 Assay): Osteosarcoma cell lines were treated with varying concentrations of this compound, anlotinib, or a combination of both. The Cell Counting Kit-8 (CCK8) assay was then employed to measure cell viability and determine the IC50 values for each treatment condition. This assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Colony Formation Assay: To assess the long-term proliferative potential of cancer cells, a colony formation assay was performed. Osteosarcoma cells were seeded at a low density and treated with the respective TKIs. After a period of incubation, the ability of single cells to grow into colonies was quantified, providing insight into the cytostatic or cytotoxic effects of the drug combination.
In Vivo Xenograft Model
The in vivo efficacy of the combination therapy was validated using a cell line-based xenograft model:[1]
-
Model: Human osteosarcoma cells were subcutaneously injected into immunocompromised mice to establish tumors.
-
Treatment: Once tumors reached a specified volume, the mice were randomized into different treatment groups: vehicle control, this compound alone, anlotinib alone, and the combination of this compound and anlotinib.
-
Evaluation: Tumor growth was monitored regularly throughout the study. The primary endpoint was the inhibition of tumor growth, and at the end of the study, tumors were excised and weighed.
Signaling Pathway and Experimental Workflow
The synergistic interaction between this compound and anlotinib is primarily attributed to their combined inhibitory effect on the VEGFR/Ras/CDK2 signaling pathway. This compound, as a dual inhibitor of c-Met and VEGFR2, complements the multi-targeted action of anlotinib, which also targets VEGFR. This dual blockade is believed to more effectively shut down downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.
Caption: Signaling pathway targeted by the synergistic combination of this compound and anlotinib.
Caption: Experimental workflow for confirming the synergy between this compound and anlotinib.
Discussion and Future Perspectives
The synergistic interaction between this compound and anlotinib in osteosarcoma provides a strong rationale for further clinical investigation. By targeting multiple key signaling pathways involved in tumor growth and angiogenesis, this combination therapy has the potential to overcome the resistance mechanisms that often limit the efficacy of single-agent TKI treatments.
While the current evidence is promising, it is important to note that the data is limited to a single preclinical study and one specific cancer type. Further research is warranted to explore the synergistic potential of this compound with a broader range of TKIs and in other cancer contexts. The dual inhibitory action of this compound on c-Met and VEGFR2 suggests that it could be a valuable combination partner for inhibitors of other oncogenic pathways, a hypothesis that requires rigorous experimental validation. The successful translation of these preclinical findings into clinical practice will depend on carefully designed clinical trials to determine the optimal dosing, safety, and efficacy of such combination therapies in cancer patients.
References
BMS-794833: A Comparative Analysis of MET and VEGFR2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
BMS-794833 is a potent, ATP-competitive inhibitor targeting multiple receptor tyrosine kinases, with significant activity against both MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] This dual inhibitory action makes it a compound of interest for therapeutic strategies aimed at simultaneously blocking key pathways involved in tumor growth, angiogenesis, and metastasis.[4][5] This guide provides a detailed comparison of the selectivity profile of this compound for MET versus VEGFR2, supported by quantitative data and detailed experimental methodologies.
Kinase Inhibition Profile
The inhibitory activity of this compound against MET and VEGFR2, as well as other related kinases, has been quantified by determining the half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potently the compound inhibits the kinase.
| Target Kinase | IC50 (nM) |
| MET | 1.7 [1][2][6][7] |
| VEGFR2 | 15 [1][2][3][6][7] |
| Ron | <3[1][2][6] |
| Axl | <3[1][2][6] |
| Flt3 | <3[1][2][6] |
This data demonstrates that this compound is a highly potent inhibitor of MET, with an IC50 value of 1.7 nM.[1][2][6][7] Its potency against VEGFR2 is also in the nanomolar range, with an IC50 of 15 nM, indicating an approximate 8.8-fold selectivity for MET over VEGFR2 in biochemical assays.[1][2][3][6][7] The compound also exhibits potent inhibition of other kinases, including Ron, Axl, and Flt3, with IC50 values all below 3 nM.[1][2][6]
Cellular Activity
In a cellular context, this compound has been shown to inhibit the proliferation of the MET-activated human gastric carcinoma cell line, GTL-16.
| Cell Line | IC50 (nM) |
| GTL-16 | 39[1][6][7] |
Experimental Protocols
In Vitro MET Kinase Inhibition Assay
This biochemical assay quantifies the ability of this compound to inhibit the enzymatic activity of the MET kinase.
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the MET kinase. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitory activity of the compound.
Methodology:
-
Reaction Setup: The reaction is conducted in a solution containing baculovirus-expressed GST-Met kinase, 20 mM Tris-HCl (pH 7.4), 1 mM MnCl2, 1 mM DTT, 0.1 mg/mL BSA, and 0.1 mg/mL of the substrate poly(Glu4/Tyr).[1]
-
Initiation: The kinase reaction is initiated by the addition of 1 µM ATP and 0.2 µCi of γ-³²P-ATP.[1]
-
Incubation: The reaction mixtures are incubated at 30°C for 1 hour.[1]
-
Termination: The reaction is stopped by the addition of 8% trichloroacetic acid (TCA).[1]
-
Detection: The TCA precipitates, containing the radiolabeled substrate, are collected onto GF/C filter plates. The amount of incorporated radioactivity is quantified using a liquid scintillation counter.[1]
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in MET kinase activity is determined.
In Vitro VEGFR2 Kinase Inhibition Assay (Representative Protocol)
While the specific protocol for determining the VEGFR2 IC50 of this compound is not detailed in the provided search results, a common and representative method is a luminescent kinase assay.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. The VEGFR2 enzyme consumes ATP to phosphorylate a substrate. The amount of remaining ATP is detected by a luciferase-based reagent, which produces a luminescent signal that is inversely proportional to the kinase activity.
Methodology:
-
Reaction Setup: A master mix is prepared containing 5x kinase assay buffer, 500 µM ATP, and a suitable substrate such as 50x PTK substrate (e.g., Poly(Glu:Tyr 4:1)).[8]
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells of a 96-well plate. A control with no inhibitor is also included.[9]
-
Enzyme Addition: The reaction is initiated by adding a diluted solution of the VEGFR2 enzyme to the wells.[8][9]
-
Incubation: The plate is covered and incubated at 30°C for a defined period, typically 45 minutes.[8][9]
-
Detection: A kinase-glo max reagent is added to each well, which stops the kinase reaction and initiates the luminescent signal generation. The plate is incubated at room temperature for 15 minutes to stabilize the signal.[8]
-
Measurement: The luminescence is measured using a microplate reader.[8]
-
IC50 Determination: The concentration of this compound that results in a 50% reduction in VEGFR2 kinase activity is calculated.
Cellular Proliferation Assay (GTL-16)
This assay assesses the effect of this compound on the growth of cancer cells that are dependent on MET signaling.
Methodology:
-
Cell Seeding: GTL-16 cells are seeded into 96-well microtiter plates in a medium containing 0.5% fetal calf serum.[7]
-
Incubation: The cells are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Compound Treatment: The cells are then treated with various concentrations of this compound for 72 hours.[7]
-
Growth Inhibition Measurement: The extent of cell growth inhibition is calculated using a suitable method, such as the MTS assay.[1]
Signaling Pathway Diagrams
To visualize the points of intervention of this compound, the following diagrams illustrate the MET and VEGFR2 signaling pathways.
Caption: MET Signaling Pathway and this compound Inhibition.
Caption: VEGFR2 Signaling Pathway and this compound Inhibition.
Summary
This compound is a potent dual inhibitor of MET and VEGFR2, with a notable selectivity for MET in biochemical assays. Its ability to block these two critical signaling pathways provides a strong rationale for its investigation as a therapeutic agent in cancers where both MET and VEGFR2 signaling are implicated in disease progression. The provided experimental protocols offer a basis for the replication and further investigation of the inhibitory profile of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of BMS-794833 Efficacy Across Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the cross-validation of the MET/VEGFR2 inhibitor BMS-794833, with comparative data for other MET inhibitors.
This guide provides an objective comparison of the preclinical efficacy of this compound, a potent, orally available inhibitor of the MET and VEGFR2 receptor tyrosine kinases, with other MET-targeted therapies. The data presented herein is curated from a range of publicly available studies to assist researchers in evaluating its potential in various cancer models.
Introduction to this compound
This compound is a multi-targeted tyrosine kinase inhibitor that primarily targets MET and VEGFR2, with additional activity against Ron, Axl, and Flt3.[1][2] Its dual inhibition of pathways crucial for tumor growth, angiogenesis, and metastasis has positioned it as a compound of interest in oncology research. This guide delves into its performance in different cancer models, offering a cross-validated perspective against other MET inhibitors like crizotinib and capmatinib.
In Vitro Efficacy: A Comparative Look
The potency of this compound has been evaluated in various cancer cell lines, demonstrating significant inhibition of MET-dependent cellular processes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and compares them with those of crizotinib and capmatinib in MET-driven cancer cell lines.
| Cell Line | Cancer Type | Target | This compound IC50 (nM) | Crizotinib IC50 (nM) | Capmatinib IC50 (nM) |
| GTL-16 | Gastric Carcinoma | MET | 39[1] | 9.7[3] | - |
| EBC-1 | Lung Cancer | MET amplified | - | 10[4] | >10,000 (resistant)[5] |
| H1993 | Lung Cancer | MET amplified | - | 10[4] | - |
| MKN45 | Gastric Cancer | MET amplified | - | <200[6] | - |
| HSC58 | Gastric Cancer | MET amplified | - | <200[6] | - |
| 58As1 | Gastric Cancer | MET amplified | - | <200[6] | - |
| 58As9 | Gastric Cancer | MET amplified | - | <200[6] | - |
| SNU5 | Gastric Cancer | MET amplified | - | <200[6] | - |
| Hs746T | Gastric Cancer | MET amplified | - | <200[6] | - |
| MDA-MB-231 | Breast Cancer | MET | - | 5160[7] | - |
| MCF-7 | Breast Cancer | MET | - | 1500[7] | - |
| SK-BR-3 | Breast Cancer | MET | - | 3850[7] | - |
| Ba/F3 | - | METex14 | - | - | 0.6[8] |
| Lung Cancer Cell Lines | Lung Cancer | MET | - | - | 0.3-0.7[9] |
In Vivo Efficacy: Xenograft Model Comparisons
Preclinical xenograft models are crucial for assessing the in vivo antitumor activity of drug candidates. This compound has demonstrated significant tumor growth inhibition in various cancer models. This section compares its in vivo efficacy with that of crizotinib and capmatinib.
| Drug | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| This compound | GTL-16 (Gastric) | - | >50% | [1] |
| U87 (Glioblastoma) | 25 mg/kg | Complete tumor stasis | [1] | |
| Osteosarcoma (in combination with Anlotinib) | - | Synergistic therapeutic effects | [10] | |
| Crizotinib | PANC-1 (Pancreatic) | 50 mg/kg | Significant suppression | [11] |
| KBV20C (Resistant) | 25 mg/kg | ~50% reduction in tumor volume | [12] | |
| H3122 (NSCLC) | - | EC50 for TGI: 255 ng/ml | [13] | |
| Karpas299 (ALCL) | - | EC50 for TGI: 875 ng/ml | [13] | |
| Capmatinib | Lung and Liver Cancer Xenografts | 5-10 mg/kg | Antitumor efficacy observed | [14] |
| EGFR-mutant Lung Cancer with MET amplification | 3 mg/kg (with gefitinib) | Enhanced antitumor efficacy | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.
Caption: MET Signaling Pathway and Inhibition by TKIs.
Caption: Typical Experimental Workflow for MET Inhibitor Evaluation.
Caption: Cross-Validation of this compound Effects.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are summarized protocols for key assays used in the evaluation of MET inhibitors.
Cell Viability Assay (MTT/MTS)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.[1]
-
Compound Treatment: Treat the cells with a serial dilution of this compound or comparator drugs for a specified period (e.g., 72 hours).[1]
-
Reagent Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.[15][16]
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.
Western Blotting for MET Signaling
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[17][19]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total MET, phospho-MET, and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]
In Vivo Xenograft Studies
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).[11]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups and begin oral or intraperitoneal administration of this compound or comparator drugs at the specified doses and schedule.[11][12]
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.[11]
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) percentage and assess statistical significance.[21]
-
Pharmacodynamic Analysis (Optional): Collect tumor samples at specified time points after the last dose to analyze target engagement and downstream signaling by western blot or immunohistochemistry.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against a range of MET-driven cancer models. Its dual inhibition of MET and VEGFR2 offers a potential advantage in tumors where both pathways are active. The comparative data presented in this guide, alongside the detailed experimental protocols, provide a valuable resource for researchers investigating novel MET-targeted therapies. Further head-to-head preclinical studies will be instrumental in definitively positioning this compound within the landscape of MET inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 5. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-Dose Crizotinib, a Tyrosine Kinase Inhibitor, Highly and Specifically Sensitizes P-Glycoprotein-Overexpressing Chemoresistant Cancer Cells Through Induction of Late Apoptosis in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. arigobio.com [arigobio.com]
- 18. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. media.cellsignal.com [media.cellsignal.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Confirming BMS-794833 Target Engagement: A Western Blot Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and detailed methodologies for utilizing Western blot analysis to confirm target engagement of BMS-794833, a potent dual inhibitor of c-Met and VEGFR2. We present supporting experimental data, compare it with alternative compounds, and offer detailed protocols to aid in the design and execution of robust target validation studies.
This compound: A Multi-Targeted Kinase Inhibitor
This compound is an ATP-competitive inhibitor that potently targets both the mesenchymal-epithelial transition factor (c-Met) and the vascular endothelial growth factor receptor 2 (VEGFR2).[1][2][3] Its mechanism of action extends to other receptor tyrosine kinases, including Ron, Axl, and Flt3, making it a subject of interest in oncology for its potential to inhibit tumor growth, angiogenesis, and metastasis.[1][2][4][5] Verifying that this compound effectively engages these targets within a cellular context is a critical step in preclinical and clinical development.
Performance and Specificity of this compound
The efficacy of this compound is demonstrated by its low nanomolar inhibitory concentrations (IC50) against its primary kinase targets. Its activity has been confirmed in various cell-based assays, where it inhibits the proliferation of cancer cell lines driven by c-Met activation, such as the GTL-16 gastric carcinoma cell line.[1][4][6]
| Target/Cell Line | Inhibitory Concentration (IC50) | Assay Type |
| c-Met | 1.7 nM | Kinase Assay |
| VEGFR2 | 15 nM | Kinase Assay |
| Ron, Axl, Flt3 | < 3 nM | Kinase Assay |
| GTL-16 Gastric Carcinoma Cells | 39 nM | Cell Proliferation Assay |
This table summarizes the reported inhibitory concentrations of this compound against its key molecular targets and a c-Met activated cell line. Data sourced from multiple suppliers and research articles.[1][2][4][5][6]
Comparison with Alternative c-Met Inhibitors
This compound is one of several clinically evaluated inhibitors targeting the HGF/c-MET pathway. Its dual action on both c-Met and VEGFR2 distinguishes it from some alternatives. Western blot analysis remains the gold standard for comparing the cellular activity of these compounds on target phosphorylation.
| Inhibitor | Primary Targets | Key Characteristics |
| This compound | c-Met, VEGFR2, Ron, Axl, Flt3 | Potent dual inhibitor of c-Met and VEGFR2.[1][5] |
| Crizotinib (Xalkori®) | ALK, ROS1, c-Met | FDA-approved for ALK-positive and ROS1-positive NSCLC.[5][7][8] |
| Cabozantinib (Cabometyx®) | c-Met, VEGFRs, AXL, RET, KIT | Multi-kinase inhibitor approved for renal cell carcinoma and medullary thyroid cancer.[5][7][8] |
| Tivantinib (ARQ 197) | c-Met (non-ATP competitive) | Investigated for various solid tumors; may also disrupt microtubule formation.[8] |
| Foretinib (GSK1363089) | c-Met, VEGFR2 | Orally bioavailable small molecule inhibitor.[9] |
This table provides a comparative overview of this compound and other notable c-Met inhibitors, highlighting their primary targets.
Visualizing the Mechanism of Action
The following diagram illustrates the signaling pathways inhibited by this compound. Effective target engagement, which can be confirmed by Western blot, leads to the blockade of these downstream pro-survival and pro-angiogenic signals.
Caption: this compound inhibits c-Met and VEGFR2, blocking downstream signaling.
Experimental Protocol: Western Blot for c-Met Phosphorylation
This protocol provides a detailed method for assessing the inhibition of c-Met phosphorylation in a cancer cell line (e.g., GTL-16 or U87) following treatment with this compound.
1. Cell Culture and Treatment:
-
Seed cells (e.g., GTL-16) in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal receptor activation.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
For stimulated models, add a ligand like Hepatocyte Growth Factor (HGF) for the final 15-30 minutes of incubation to induce c-Met phosphorylation.
2. Protein Extraction (Lysis):
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells directly in the plate with 100-200 µL of ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.
-
Add 4x Laemmli sample buffer and heat the samples at 95°C for 5-10 minutes.
-
Load the denatured protein samples onto an 8-10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-Met Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To normalize the data, strip the membrane and re-probe with an antibody for total c-Met and a loading control (e.g., GAPDH or β-actin).
-
Quantify band intensities using densitometry software. A decrease in the ratio of p-Met to total Met indicates successful target engagement by this compound.
The following diagram outlines the workflow for this Western blot experiment.
Caption: Workflow for Western blot analysis of target engagement.
By following these protocols and comparative data, researchers can effectively employ Western blot analysis to validate the target engagement of this compound, providing crucial insights into its mechanism of action and cellular efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. adooq.com [adooq.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. BMS794833/BMS 794833|1174046-72-0|Active Biopharma Corp [activebiopharma.com]
A Comparative Analysis of BMS-794833 and XL880 (GSK1363089): Dual Inhibitors of c-Met and VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two potent small molecule inhibitors, BMS-794833 and XL880 (also known as foretinib or GSK1363089). Both compounds are notable for their dual inhibitory activity against mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2), two key receptor tyrosine kinases implicated in tumor angiogenesis, proliferation, and metastasis.[1][2] This document aims to deliver an objective comparison of their performance based on available preclinical data, supported by detailed experimental methodologies and visual representations of their targeted pathways and experimental workflows.
Introduction to the Compounds
This compound is a potent, ATP-competitive inhibitor of c-Met and VEGFR-2.[3] It has demonstrated anti-cancer potential in preclinical studies and has been evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[2] XL880 (foretinib) is also a multi-kinase inhibitor targeting c-Met and VEGFR-2, among other kinases.[4][5] It has been investigated in numerous Phase II clinical trials for various cancer types. Both molecules represent a therapeutic strategy aimed at simultaneously blocking redundant signaling pathways that contribute to cancer progression and treatment resistance.
Data Presentation: A Head-to-Head Look at Performance
The following tables summarize the available quantitative data for this compound and XL880, providing a basis for comparing their biochemical and cellular activities. It is important to note that the data presented is compiled from various sources, and direct comparison should be approached with caution as experimental conditions may differ.
Table 1: Comparative Biochemical Activity (IC50 nM)
| Target Kinase | This compound (IC50 nM) | XL880 (Foretinib) (IC50 nM) |
| c-Met | 1.7[3] | 0.4[4] |
| VEGFR-2 (KDR) | 15[3] | 0.9[5] |
| Ron | <3[3] | 3[4] |
| Axl | <3[3] | Not widely reported |
| Flt3 | <3[3] | 6.8 (Flt-1)[4] |
| TIE-2 | Not widely reported | Less potent[4] |
| KIT | Not widely reported | Less potent[4] |
| PDGFRβ | Not widely reported | Less potent[4] |
Table 2: Comparative Cellular Activity
| Cell Line | Assay Type | This compound (IC50 nM) | XL880 (Foretinib) (IC50 nM) |
| GTL-16 (gastric carcinoma) | Cell Proliferation | 39[3] | Not widely reported |
| B16F10 (melanoma) | Colony Growth | Not widely reported | 40[4] |
| A549 (lung carcinoma) | Colony Growth | Not widely reported | 29[4] |
| HT29 (colorectal adenocarcinoma) | Colony Growth | Not widely reported | 165[4] |
Table 3: Comparative In Vivo Efficacy
| Xenograft Model | Compound | Dosage and Administration | Outcome |
| GTL-16 (gastric) | This compound | 25 mg/kg, p.o., daily | >50% Tumor Growth Inhibition[3] |
| U87 (glioblastoma) | This compound | 25 mg/kg, p.o., daily | Complete tumor stasis[3] |
| B16F10 (melanoma) | XL880 | 30-100 mg/kg, p.o., daily | Dose-dependent tumor growth inhibition (64-87%)[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data's context.
Kinase Inhibition Assay (Generic Protocol)
This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor.
-
Reagents and Materials : Recombinant human c-Met or VEGFR-2 kinase, appropriate peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 0.1 mg/mL BSA, 10% glycerol), test compounds (this compound or XL880), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
A kinase reaction is set up in a 96-well plate containing the kinase, substrate, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (MTS Assay)
This protocol outlines a common method for assessing the effect of inhibitors on cell viability and proliferation.
-
Cell Culture : Human cancer cell lines (e.g., GTL-16) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure :
-
Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or XL880 and incubated for a specified period (e.g., 72 hours).
-
Following treatment, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C, allowing viable cells to convert MTS into a formazan product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
The percentage of cell proliferation inhibition is calculated relative to untreated control cells, and IC50 values are determined.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of the inhibitors in an animal model.
-
Animal Model : Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation : Human tumor cells (e.g., GTL-16 or B16F10) are subcutaneously injected into the flank of each mouse.
-
Treatment :
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
This compound or XL880 is administered orally at specified doses and schedules. The control group receives a vehicle solution.
-
-
Tumor Measurement : Tumor volume is measured periodically (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation : The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for this evaluation.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Role of the VEGFR/Ras/CDK2 Pathway in BMS-794833's Anti-Cancer Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BMS-794833's performance against other VEGFR-targeting kinase inhibitors, with a focus on validating its mechanism of action through the VEGFR/Ras/CDK2 signaling pathway. The experimental data presented herein is primarily drawn from a key study by Han et al. (2024) investigating the role of this compound in overcoming anlotinib resistance in osteosarcoma.
This compound is a potent, ATP-competitive inhibitor of both the vascular endothelial growth factor receptor (VEGFR) and the mesenchymal-epithelial transition factor (c-Met).[1] Recent research has highlighted its efficacy in sensitizing resistant cancer cells to other targeted therapies, specifically through its modulation of the VEGFR/Ras/CDK2 pathway.[2] This guide will delve into the experimental evidence supporting this mechanism and compare its cellular effects with other multi-kinase inhibitors used in cancer therapy.
Comparative Analysis of Cellular Viability
The anti-proliferative effects of this compound and other relevant tyrosine kinase inhibitors (TKIs) were evaluated in osteosarcoma cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate greater potency.
| Drug | Cell Line | IC50 (µM) | Citation |
| This compound | U2OS | Not explicitly stated, but inhibits proliferation at 10µM and 20µM | [2] |
| MG63 | Not explicitly stated, but inhibits proliferation at 10µM and 20µM | [2] | |
| Anlotinib | U2OS | 0.050 | [3] |
| HOS | 0.289 | [3] | |
| U2OSR2 (resistant) | 32.41 | [4] | |
| KHOSR2 (resistant) | 30.64 | [4] | |
| Regorafenib | U-2 OS | Between 5 and 10 (48h) | [5] |
| MG-63 | Between 5 and 10 (48h) | [5] | |
| Cabozantinib | Saos-2 | ~5 (168h) | [6] |
| U-2 OS | ~5 (168h) | [6] |
Table 1: Comparative IC50 Values of Various TKIs in Osteosarcoma Cell Lines.
Impact on the VEGFR/Ras/CDK2 Signaling Pathway
Western blot analyses were performed to investigate the molecular mechanism by which this compound exerts its effects. The study by Han et al. (2024) demonstrated that this compound treatment led to a concentration-dependent decrease in the protein expression of CDK2, a key downstream component of the VEGFR/Ras signaling pathway.[2]
| Treatment | Target Protein | Change in Protein Expression | Citation |
| This compound | p-VEGFR2 | Not explicitly shown in Han et al., but implied pathway inhibition | [2] |
| p-Ras | Not explicitly shown in Han et al., but implied pathway inhibition | [2] | |
| CDK2 | Decreased in a concentration-dependent manner | [2] | |
| Anlotinib | p-VEGFR2 | Suppressed | [7] |
| p-AKT | Inhibited | [8] | |
| Regorafenib | p-ERK | Reduced | [5] |
| p-AKT | Reduced | [5] | |
| Cabozantinib | p-VEGFR2 | Reduced | [9] |
| p-MET | Reduced | [9] | |
| p-AKT | Inhibited | [10] |
Table 2: Effect of TKIs on Key Proteins in the VEGFR Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CCK-8)
This protocol is based on the methods described by Han et al. (2024) and other standard procedures.[2][11][12][13]
-
Cell Seeding: Plate osteosarcoma cells (e.g., U2OS, MG63) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of the test compounds (this compound, Anlotinib, etc.) in culture medium. Add 10 µL of the drug solutions to the respective wells. For control wells, add 10 µL of vehicle (e.g., DMSO-containing medium).
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plates for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 values using appropriate software.
Western Blot Analysis
This protocol is a generalized procedure based on standard molecular biology techniques and information from various sources.[14][15]
-
Cell Lysis: Treat cells with the desired concentrations of inhibitors for the specified time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-VEGFR2, p-Ras, CDK2, GAPDH) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vitro Kinase Assay for VEGFR2 Inhibition
This protocol outlines a general procedure for assessing the direct inhibitory effect of compounds on VEGFR2 kinase activity.[16][17][18]
-
Reagents and Plate Setup: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT). Add the reaction buffer, a peptide substrate for VEGFR2 (e.g., Poly(Glu, Tyr) 4:1), and ATP to the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add recombinant human VEGFR2 kinase to all wells except the negative control.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a commercial kit such as ADP-Glo™ Kinase Assay. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Visualizing the Molecular Pathway and Experimental Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: The VEGFR/Ras/CDK2 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anlotinib Reverses Multidrug Resistance (MDR) in Osteosarcoma by Inhibiting P-Glycoprotein (PGP1) Function In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase B and Extracellular Signal-Regulated Kinase Inactivation is Associated with Regorafenib-Induced Inhibition of Osteosarcoma Progression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cabozantinib Affects Osteosarcoma Growth Through A Direct Effect On Tumor Cells and Modifications In Bone Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 8. Anlotinib suppresses tumor progression via blocking the VEGFR2/PI3K/AKT cascade in intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent antitumor activity of Cabozantinib, a c-MET and VEGFR2 Inhibitor, in a Colorectal Cancer Patient-derived Tumor Explant Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CCK-8 Assay [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ptglab.com [ptglab.com]
- 14. VEGF silencing inhibits human osteosarcoma angiogenesis and promotes cell apoptosis via PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Silencing of VEGF inhibits human osteosarcoma angiogenesis and promotes cell apoptosis via VEGF/PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
Reproducibility of BMS-794833 Tumor Growth Inhibition: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical tumor growth inhibition data for BMS-794833, a multi-targeted tyrosine kinase inhibitor, and evaluates the reproducibility of its anti-tumor effects. The primary focus is on its activity in GTL-16 gastric carcinoma and U87 glioblastoma xenograft models. Due to the limited availability of public, detailed quantitative data for this compound, this guide also presents a comparison with other well-characterized c-Met inhibitors, namely crizotinib and cabozantinib, to offer a broader context for its preclinical efficacy.
Executive Summary
This compound is a potent inhibitor of several receptor tyrosine kinases, including c-Met, VEGFR2, Ron, Axl, and Flt3, which are crucial drivers of tumor growth, angiogenesis, and metastasis.[1] Preclinical studies have demonstrated its ability to inhibit tumor growth in various xenograft models. In the GTL-16 human gastric carcinoma xenograft model, this compound has been reported to achieve greater than 50% tumor growth inhibition (TGI)[2]. Furthermore, in the U87 glioblastoma model, a dose of 25 mg/kg resulted in complete tumor stasis.[3]
While these findings are promising, a comprehensive assessment of the reproducibility of this compound's efficacy is hampered by the scarcity of publicly available, detailed quantitative data, such as time-course tumor volume measurements at various doses. This guide compiles the available qualitative and quantitative data for this compound and contrasts it with the more extensively documented in vivo efficacy of the approved c-Met inhibitors crizotinib and cabozantinib.
Comparative Analysis of In Vivo Tumor Growth Inhibition
The following tables summarize the available data on the in vivo efficacy of this compound and its comparators.
Table 1: this compound In Vivo Tumor Growth Inhibition Data
| Tumor Model | Cell Line | Drug Concentration | Observed Effect | Data Source |
| Gastric Carcinoma | GTL-16 | Not Specified | >50% Tumor Growth Inhibition (TGI) for at least one tumor doubling time | [2] |
| Glioblastoma | U87 | 25 mg/kg | Complete tumor stasis | [3] |
| Osteosarcoma | MG63 (in combination with Anlotinib) | Not Specified | Synergistic inhibition of tumor growth in vivo |
Table 2: Crizotinib In Vivo Tumor Growth Inhibition Data
| Tumor Model | Cell Line | Drug Concentration | Observed Effect | Data Source |
| Gastric Carcinoma | GTL-16 | Not Specified | Inhibition of tumor growth | |
| Non-Small Cell Lung Carcinoma | H3122 | Not Specified | EC50 for tumor growth inhibition of 255 ng/mL | |
| Anaplastic Large-Cell Lymphoma | Karpas299 | Not Specified | EC50 for tumor growth inhibition of 875 ng/mL |
Table 3: Cabozantinib In Vivo Tumor Growth Inhibition Data
| Tumor Model | Cell Line | Drug Concentration | Observed Effect | Data Source |
| Medullary Thyroid Carcinoma | TT | 10, 30, 60 mg/kg (daily, oral) | Significant dose-dependent tumor growth inhibition | |
| Papillary Renal Cell Carcinoma | Patient-Derived Xenograft (TSG-RCC-030) | 30 mg/kg (once/day, 7 days/week) | >14-fold decrease in tumor volume over 21 days | |
| Neuroendocrine Prostate Cancer | Patient-Derived Xenograft (LuCaP 93 & 173.1) | 30 mg/kg | Significant decrease in tumor volume | |
| Glioblastoma | Patient-Derived Xenograft | 60 mg/kg (5 days/week for 4 weeks) | Reduced tumor growth and increased survival in two xenograft lines |
Experimental Protocols
A generalized protocol for in vivo tumor growth inhibition studies in xenograft models is outlined below, based on common practices reported in the cited literature.
In Vivo Tumor Growth Inhibition Assay
-
Cell Culture: Human tumor cell lines (e.g., GTL-16, U87) are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of saline or media, often mixed with Matrigel) is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.
-
Drug Administration: The investigational drug (e.g., this compound) or vehicle control is administered to the respective groups. The route of administration (e.g., oral gavage, intraperitoneal injection), dose, and schedule are as specified in the study design.
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the study, tumors may be excised and weighed. The percentage of tumor growth inhibition (%TGI) is calculated.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound reduces anlotinib resistance in osteosarcoma by targeting the VEGFR/Ras/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of BMS-794833: A Guide for Laboratory Professionals
Providing essential safety and logistical information is paramount for the proper handling and disposal of laboratory chemicals. For researchers, scientists, and drug development professionals working with the potent ATP competitive inhibitor BMS-794833, adherence to strict disposal protocols is crucial for environmental safety and regulatory compliance.
Core Disposal and Decontamination Procedures
Given that this compound is a potent inhibitor of c-Met and VEGFR2, all materials coming into contact with the compound must be treated as hazardous waste.[1][2][3] This includes unused or expired product, contaminated personal protective equipment (PPE), and any labware used in its handling.
Step-by-Step Disposal Protocol:
-
Segregation of Waste: All waste contaminated with this compound should be segregated from general laboratory waste. This includes solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste (e.g., unused solutions).
-
Solid Waste Management:
-
Liquid Waste Management:
-
Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible chemical waste streams.
-
-
Decontamination of Labware:
-
Reusable labware should be decontaminated using a validated procedure. This may involve soaking in a suitable inactivating agent or thorough washing with a laboratory-grade detergent followed by solvent rinses. The specific method should be determined by the institution's environmental health and safety (EHS) department.
-
-
Consultation with EHS: Before initiating disposal, consult with your institution's EHS department. They will provide specific guidance on approved disposal methods, which may include incineration or other forms of chemical destruction, in accordance with local, state, and federal regulations.
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the disposal method used.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Value |
| CAS Number | 1174046-72-0[2][4][5] |
| Molecular Formula | C23H15ClF2N4O3[2][3][6] |
| Molecular Weight | 468.84 g/mol [2][4][6] |
| Appearance | Solid[4] |
| Purity | ≥95% - ≥98%[6][7] |
| Solubility | Soluble in DMSO (up to 94 mg/mL) and DMF (17 mg/mL).[1][2][5] Insoluble in water and ethanol.[5] |
| Storage | Store at -20°C or -80°C.[2][4][5][7] |
| Stability | Stable for at least 4 years when stored at -20°C.[2] Stock solutions should be used within 1 year at -20°C.[4] |
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound, ensuring safety and compliance at each stage.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific safety data sheets (SDS) and environmental health and safety (EHS) guidelines before handling or disposing of any chemical. The product is for research use only and not for human or veterinary use.[4][7]
References
Safeguarding Researchers: A Comprehensive Guide to Handling BMS-794833
Essential Safety and Logistical Information for the Handling of the Kinase Inhibitor BMS-794833 in a Research Setting.
Researchers and scientists engaged in drug development must adhere to stringent safety protocols when handling potent compounds such as this compound, a dual inhibitor of c-Met and VEGFR2 kinases.[1][2] Given its cytotoxic potential, similar to other kinase inhibitors used in cancer research, implementing comprehensive safety and disposal plans is critical to ensure the well-being of laboratory personnel and the environment.[3][4] This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of this compound.
Personal Protective Equipment (PPE)
The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment (PPE).[5][6] For handling this compound, the following PPE is mandatory. A risk assessment should always precede the handling of this and any other chemical to ensure appropriate safety measures are in place.[7]
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Two pairs of chemotherapy-tested nitrile gloves should be worn.[5][8] The outer glove should be changed immediately upon contamination. |
| Body Protection | Disposable Gown | A solid-front, back-closing disposable gown made of a low-permeability fabric is required.[5][9] Cuffs should be tucked into the inner pair of gloves. |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required.[9] A full-face shield should be worn in situations with a higher risk of splashes.[5] |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator or a higher level of respiratory protection should be used when handling the powdered form of the compound or when there is a risk of aerosol generation.[10] |
| Foot Protection | Closed-toe Shoes | Street shoes should not be worn in the laboratory. Closed-toe shoes that fully cover the feet are mandatory. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound minimizes the risk of exposure. All manipulations of the solid compound or concentrated stock solutions should be performed within a certified chemical fume hood or other appropriate containment device.[9]
1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before starting, ensure all necessary PPE is donned correctly.
-
When weighing the solid compound, use a disposable weigh boat and ensure the balance is inside the fume hood or in a ventilated balance enclosure.
-
Handle the powder with care to avoid generating dust.
2. Solution Preparation:
-
Add the solvent to the vial containing the solid compound slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
All dilutions should be performed within the chemical fume hood.
3. Cell Culture and In Vitro Assays:
-
When treating cells with this compound, wear appropriate PPE, including double gloves and a lab coat.
-
All cell culture work involving the compound should be conducted in a biological safety cabinet.
-
Carefully uncap and recap vials and plates to minimize aerosol formation.
-
Use filtered pipette tips to prevent contamination of pipettors.
Disposal Plan: Managing Contaminated Waste
Proper disposal of hazardous waste is crucial to prevent environmental contamination and accidental exposure.[12]
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, weigh boats, and pipette tips, must be disposed of in a designated cytotoxic waste container.[4] This container should be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."
-
Liquid Waste: Aqueous waste containing this compound should be collected in a clearly labeled, sealed waste container. Organic solvent waste should be collected in a separate, appropriately labeled container. Do not mix incompatible waste streams.
-
Sharps: Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for cytotoxic waste.
-
Decontamination: All surfaces and equipment that may have come into contact with the compound should be decontaminated. A solution of detergent and water is often effective, followed by a rinse with 70% ethanol.
Experimental Workflow and Safety Procedures
To provide a clear, visual guide for researchers, the following diagrams outline the key workflows for handling this compound safely.
Caption: Workflow for handling this compound.
Caption: Spill response plan for this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 8. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. england.nhs.uk [england.nhs.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
